molecular formula C13H15NO5 B2422003 2-(2-Phenylacetamido)pentanedioic acid CAS No. 2752-35-4

2-(2-Phenylacetamido)pentanedioic acid

Número de catálogo: B2422003
Número CAS: 2752-35-4
Peso molecular: 265.265
Clave InChI: PTSRBZOZSRJCKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Phenylacetamido)pentanedioic acid (CAS 2752-35-4) is a chemical compound with the molecular formula C 13 H 15 NO 5 and a molecular weight of 265.26 g/mol . It is a member of the succinic acid monoamide class of compounds, a scaffold that has shown significant promise in biomedical research, particularly in the development of novel therapeutics . This compound has garnered attention for its role as a key structural analog in the study and development of potent Lactate Dehydrogenase A (LDHA) inhibitors . Research indicates that closely related analogs demonstrate powerful nanomolar-range inhibition of LDHA, a critical enzyme overexpressed in various cancers, including pancreatic ductal adenocarcinoma . By inhibiting LDHA, these compounds disrupt the Warburg effect—a hallmark of cancer cell metabolism where cells favor aerobic glycolysis over oxidative phosphorylation for energy production . This mechanism correlates with reduced lactate production, inhibition of glycolysis, and ultimately, the suppression of cancer cell proliferation in models such as human pancreatic cancer cell lines and patient-derived 3D organoids . Furthermore, such inhibitors have shown synergistic cytotoxic effects when combined with other metabolic agents like the OXPHOS inhibitor phenformin . The structural features of the succinic acid monoamide scaffold contribute to favorable pharmacokinetic properties and high oral bioavailability in preclinical models, addressing a key challenge faced by earlier-generation inhibitors . This product is intended for research purposes only by trained professionals. It is not suitable for diagnostic or therapeutic use in humans. Please refer to the Safety Datasheet for proper handling and storage information, which should be sealed in a dry environment at room temperature .

Propiedades

IUPAC Name

2-[(2-phenylacetyl)amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(8-9-4-2-1-3-5-9)14-10(13(18)19)6-7-12(16)17/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSRBZOZSRJCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological role of 2-(2-Phenylacetamido)pentanedioic acid in human phenylalanine metabolism

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Role of N-Phenylacetyl-L-glutamine (PAGln) in Human Phenylalanine Metabolism

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of N-phenylacetyl-L-glutamine (PAGln), a significant metabolite derived from human phenylalanine metabolism. While the systematic name 2-(2-Phenylacetamido)pentanedioic acid accurately describes its chemical structure, the compound is more commonly known in scientific literature as Phenylacetylglutamine or PAGln. This document will elucidate the biosynthesis of PAGln, its metabolic functions, and its emerging role as a biomarker and potential therapeutic target in various disease states. We will delve into the intricate interplay between dietary phenylalanine, the gut microbiota, and host metabolism that culminates in the production of this fascinating molecule. The guide is intended for researchers, clinicians, and professionals in drug development who are interested in the nuanced pathways of amino acid metabolism and their implications for human health.

Introduction: Deconstructing Phenylalanine Metabolism

Phenylalanine, an essential amino-axit, is primarily metabolized in the liver via hydroxylation to tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH)[1][2][3]. This is the rate-limiting step in the complete catabolism of phenylalanine[2][4]. Deficiencies in the PAH enzyme lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites, resulting in severe neurological damage if untreated[1][5][6][7][8].

However, the metabolism of phenylalanine is not limited to the PAH-dependent pathway. Alternate routes of phenylalanine catabolism exist, primarily involving its transamination to phenylpyruvate[2][9]. This pathway becomes particularly significant in conditions of impaired PAH activity. Phenylpyruvate can be further metabolized to compounds such as phenyllactate and phenylacetate[2][10]. It is the latter metabolite, phenylacetate, that serves as the direct precursor for the synthesis of N-phenylacetyl-L-glutamine (PAGln).

Biosynthesis of N-Phenylacetyl-L-glutamine (PAGln): A Symphony of Host and Microbiome

The formation of PAGln is a multi-step process that highlights the critical role of the gut microbiota in human metabolism[11][12].

Step 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

Dietary proteins rich in phenylalanine are the primary source for PAGln production[11][12][13][14]. Phenylalanine that is not absorbed in the small intestine travels to the colon, where it is metabolized by the gut microbiota. Through a series of enzymatic reactions, including deamination, gut bacteria convert phenylalanine into phenylpyruvic acid, which is then decarboxylated to form phenylacetic acid (PAA)[12].

Step 2: Host-Mediated Conjugation of PAA with Glutamine

The microbially-produced PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys[11][12]. In these organs, PAA undergoes conjugation with the amino acid glutamine to form N-phenylacetyl-L-glutamine (PAGln)[11][12][15]. This reaction is catalyzed by the enzyme phenylacetyltransferase.

Diagram: Biosynthesis of N-Phenylacetyl-L-glutamine (PAGln)

PAGln_Biosynthesis Diet Dietary Phenylalanine Gut Gut Microbiota Diet->Gut Metabolism PAA Phenylacetic Acid (PAA) Gut->PAA Conversion LiverKidney Liver & Kidneys PAA->LiverKidney Absorption PAGln N-Phenylacetyl-L-glutamine (PAGln) LiverKidney->PAGln Conjugation Excretion Urinary Excretion PAGln->Excretion Glutamine Glutamine Glutamine->LiverKidney

Caption: Biosynthesis of N-Phenylacetyl-L-glutamine (PAGln).

Biological Roles and Clinical Significance of PAGln

PAGln was initially recognized for its role in nitrogen waste excretion, particularly in individuals with urea cycle disorders. In these conditions, the body's ability to eliminate excess nitrogen in the form of urea is compromised. PAGln serves as an alternative vehicle for nitrogen disposal, as it is readily excreted in the urine[11][15].

More recently, research has uncovered a broader and more complex role for PAGln in human health and disease.

PAGln as a Uremic Toxin and Biomarker in Chronic Kidney Disease (CKD)

In patients with chronic kidney disease, PAGln is considered a uremic toxin. Its levels are elevated in the blood due to impaired renal excretion. High concentrations of PAGln are associated with the progression of CKD and are considered a determinant of mortality in these patients[15]. This makes PAGln a valuable biomarker for monitoring kidney function and disease severity.

The Link between PAGln and Cardiovascular Disease (CVD)

A growing body of evidence has implicated PAGln in the pathogenesis of cardiovascular diseases. Elevated plasma levels of PAGln have been associated with an increased risk of coronary artery disease, atherosclerotic burden, and heart failure[11][12][13][14]. Mechanistic studies suggest that PAGln may contribute to thrombosis and platelet dysfunction[11][12]. The link between a diet rich in animal products, higher PAGln levels, and increased CHD risk highlights the potential for dietary interventions to mitigate these effects[13][14].

Experimental Protocols for PAGln Analysis

The quantification of PAGln in biological matrices is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for accurate and sensitive measurement of PAGln.

Sample Preparation from Plasma/Serum
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-Phenylacetylglutamine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for PAGln and the internal standard should be optimized.

Diagram: Experimental Workflow for PAGln Quantification

PAGln_Workflow Sample Plasma/Serum Sample Precipitation Protein Precipitation (Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for PAGln quantification in biological samples.

Future Directions and Therapeutic Implications

The recognition of PAGln's role in human health has opened up new avenues for research and therapeutic development.

  • Therapeutic Targeting of the Gut Microbiota: Modulating the composition and function of the gut microbiota to reduce the production of PAA could be a viable strategy to lower circulating PAGln levels. This could involve the use of probiotics, prebiotics, or specific dietary interventions.

  • Inhibition of PAGln Synthesis: Targeting the host enzymes responsible for the conjugation of PAA with glutamine could represent another therapeutic approach.

  • PAGln as a Diagnostic and Prognostic Marker: Further clinical validation of PAGln as a biomarker for CKD and CVD is warranted. Its use in routine clinical practice could aid in risk stratification and patient management.

Conclusion

N-phenylacetyl-L-glutamine (PAGln), a metabolite at the intersection of host and microbial phenylalanine metabolism, has emerged as a key player in human health and disease. Its role extends beyond simple nitrogen excretion to being a significant contributor to the pathophysiology of chronic kidney and cardiovascular diseases. A thorough understanding of its biosynthesis and biological functions is paramount for the development of novel diagnostic and therapeutic strategies targeting this important metabolic pathway.

References

  • Wikipedia. Phenylacetylglutamine. [Link]

  • Merck Manual Professional Edition. (2021, May 20). Phenylketonuria (PKU). [Link]

  • ACS Omega. (2024, January 8). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. [Link]

  • ACS Publications. (2024, January 8). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases | ACS Omega. [Link]

  • PubMed. (2025, April 22). Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women. [Link]

  • Reactome. Phenylalanine metabolic pathway. [Link]

  • PNAS. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Oxford Academic. (2024, July 30). Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women | The Journal of Clinical Endocrinology & Metabolism. [Link]

  • PathWhiz. Phenylalanine Metabolism. [Link]

  • PubChem. Phenylalanine and Tyrosine Metabolism. [Link]

  • Medscape. (2025, August 18). Phenylketonuria (PKU): Background, Pathophysiology, Etiology. [Link]

  • MedlinePlus. (2023, April 25). Phenylketonuria. [Link]

  • PMC. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism. [Link]

  • Aging and Disease. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. [Link]

  • PMC. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. [Link]

  • Wikipedia. Phenylalanine hydroxylase. [Link]

Sources

Gut microbiota synthesis pathway of 2-(2-Phenylacetamido)pentanedioic acid

Author: BenchChem Technical Support Team. Date: April 2026

The Meta-Organismal Synthesis of 2-(2-Phenylacetamido)pentanedioic Acid: Pathway Dynamics, Pathophysiology, and Analytical Workflows

Executive Summary

2-(2-Phenylacetamido)pentanedioic acid—structurally defined as the dicarboxylic acid phenylacetylglutamate (PAGlu)—and its primary amide counterpart, phenylacetylglutamine (PAGln), represent a highly potent class of meta-organismal metabolites[1][2]. Synthesized via an obligate symbiotic cross-talk between the gut microbiome and host hepatic enzymes, these molecules have transcended their historical classification as mere uremic toxins. Recent landmark investigations have mechanistically identified them as endocrine-like signaling molecules that drive cardiovascular disease (CVD)[3], heart failure (HF)[4], and accelerated cellular senescence[5]. This technical guide provides a comprehensive breakdown of the gut-liver biosynthetic axis, receptor-mediated pathophysiology, and the self-validating analytical protocols required to robustly study this pathway.

The Bipartite Biosynthetic Pathway (Gut-Liver Axis)

The synthesis of 2-(2-Phenylacetamido)pentanedioic acid is a definitive example of host-microbe co-metabolism, occurring sequentially across two distinct spatial and biochemical environments[6].

Phase 1: Microbial Fermentation (Intestinal Lumen) Dietary phenylalanine (Phe), abundant in animal and plant proteins, escapes host absorption in the upper gastrointestinal tract and reaches the colon. Here, commensal bacteria expressing specific transaminases/deaminases convert Phe into phenylpyruvic acid (PPY). Subsequently, PPY undergoes oxidative and non-oxidative decarboxylation to form phenylacetic acid (PAA)[6]. This critical decarboxylation step is driven by thiamine pyrophosphate (TPP)-dependent enzymes, specifically facilitated by the microbial porA gene[3].

Phase 2: Host Hepatic Conjugation (Liver) PAA is highly lipophilic and readily crosses the intestinal epithelium into the host's portal circulation. Upon reaching the liver, PAA is activated by acyl-CoA synthetase to form the intermediate phenylacetyl-CoA. In humans, specific N-acyltransferases (such as GLYAT) catalyze the conjugation of phenylacetyl-CoA with glutamic acid to form 2-(2-Phenylacetamido)pentanedioic acid (PAGlu), or with glutamine to form PAGln[6][7].

Biosynthesis Diet Dietary Phenylalanine Gut Gut Microbiota (porA gene, TPP-dependent) Diet->Gut Ingestion PPY Phenylpyruvic Acid (PPY) Gut->PPY Deamination PAA Phenylacetic Acid (PAA) PPY->PAA Decarboxylation Liver Host Liver (Acyl-CoA Synthetase & GLYAT) PAA->Liver Portal Circulation PAGlu 2-(2-Phenylacetamido) pentanedioic acid Liver->PAGlu Glutamate/Glutamine Conjugation

Fig 1: Gut-liver axis synthesis pathway of 2-(2-Phenylacetamido)pentanedioic acid.

Pathophysiological Mechanisms: The Adrenergic Axis

Once released into systemic circulation, these metabolites function as active ligands for G-protein coupled receptors (GPCRs), fundamentally altering host cellular homeostasis.

Cardiovascular and Thrombotic Effects: PAGlu and PAGln act as allosteric modulators of α2A, α2B, and β2-adrenergic receptors (ADRs)[3]. In platelets, this interaction enhances stimulus-induced intracellular calcium release, leading to hyperreactivity and a profound increase in thrombotic potential[3]. In the myocardium, elevated levels directly foster heart failure phenotypes by decreasing cardiomyocyte sarcomere contraction and altering B-type natriuretic peptide gene expression[4].

Cellular Senescence and Aging: Recent data indicates that these metabolites actively drive host cellular senescence. By binding to ADRs, they trigger the AMP-activated protein kinase (AMPK) signaling pathway. This ADR-AMPK axis induces mitochondrial dysfunction, reactive oxygen species (ROS) generation via NOX2, and subsequent irreversible DNA damage, thereby accelerating biological aging[5][8].

Signaling Ligand 2-(2-Phenylacetamido) pentanedioic acid Receptors Adrenergic Receptors (α2A, α2B, β2) Ligand->Receptors Allosteric Binding AMPK AMPK Signaling Receptors->AMPK ADR-AMPK axis Platelets Platelet Hyperreactivity & Thrombosis Receptors->Platelets G-protein signaling Cardio Cardiomyocyte Contractility Reduction Receptors->Cardio Sympathetic modulation Senescence Cellular Senescence (Mitochondrial Dysfunction) AMPK->Senescence ROS & DNA Damage

Fig 2: Pathophysiological signaling cascade via adrenergic receptor activation.

Quantitative Data Summary

The clinical severity of circulating PAGln/PAGlu is dose-dependent. The table below synthesizes the foundational epidemiological and experimental data linking these metabolites to host pathology.

Study / SourceCohort Size / ModelTarget PhenotypeKey Quantitative / Mechanistic Finding
3 [3]n=1,162 (Discovery) & n=4,000 (Validation)CVD & ThrombosisDose-dependent increase in incident MACE (myocardial infarction, stroke, death).
4 [4]n=3,256 (US) & n=829 (European)Heart Failure (HF)Correlated with reduced Left Ventricular Ejection Fraction (LVEF) and elevated NT-proBNP.
9 [9]Clinical (Cleveland & Berlin Cohorts)HF MortalityElevated levels conferred a 3-to-4-fold increased mortality risk within 3 years.
5 [5]In vivo (Mice) / In vitroCellular SenescenceAccelerated aging via ADR-AMPK-mediated mitochondrial dysfunction and DNA damage.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure scientific integrity, researchers must employ methodologies that inherently validate causality and account for biological noise.

Protocol 1: Absolute Quantification via RRLC-QTOF/MS

Causality & Rationale: Plasma is a highly complex matrix. Rapid resolution liquid chromatography-quadrupole time-of-flight mass spectrometry (RRLC-QTOF/MS) coupled with stable isotope dilution is mandatory to definitively correct for ion suppression and matrix effects during electrospray ionization[10]. Step-by-Step Workflow:

  • Sample Procurement: Collect fasting venous blood in EDTA anticoagulant tubes. Centrifuge at 1,000 × g for 10 min at 4°C to separate plasma, preventing ex vivo enzymatic degradation[10].

  • Protein Precipitation & Isotope Spiking: To 50 µL of plasma, add 200 µL of ice-cold methanol spiked with a known concentration of isotopically labeled internal standard (e.g., d5-PAGln). Self-Validation Check: The heavy isotope must perfectly co-elute with the endogenous analyte to validate that any signal suppression affects both equally, ensuring accurate absolute quantification.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteome.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Mass Spectrometry: Operate the QTOF/MS in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transition (e.g., m/z 265.1188)[3].

  • Data Processing: Calculate exact concentrations using a multi-point calibration curve generated from authentic 2-(2-Phenylacetamido)pentanedioic acid standards.

Protocol 2: Establishing Microbial Causality In Vivo

Causality & Rationale: Correlative microbiome sequencing is insufficient to prove that gut bacteria are the obligate source of the precursor PAA. Researchers must use gnotobiotic (germ-free) animal models colonized with genetically engineered bacterial strains to isolate the microbial variable[3]. Step-by-Step Workflow:

  • Bacterial Engineering: Generate a targeted genetic knockout of a human commensal bacterium (e.g., Clostridium sporogenes) lacking the porA gene (ΔporA), alongside an isogenic wild-type (WT) control.

  • Gnotobiotic Colonization: Orally gavage age-matched, germ-free mice with either the WT or ΔporA strain.

  • Isotope Tracing: Feed both groups a standardized diet enriched with heavy-isotope labeled phenylalanine (13C-Phe).

  • Phenotypic Validation: After 2 weeks, harvest plasma and assess 13C-metabolite levels via LC-MS. Self-Validation Check: Mice colonized with the ΔporA strain must exhibit near-zero levels of the downstream metabolite, definitively proving that the microbial porA gene is the non-redundant bottleneck in the synthesis pathway[3].

References

  • Source: Nature Aging (NIH/Nature)
  • Source: Circulation (AHA Journals)
  • Source: Cell (PubMed/NIH)
  • Source: ACS Omega (ACS Publications)
  • Threshold of phenylacetylglutamine changes: exponential growth between age and gut microbiota in stroke patients Source: Frontiers in Neurology URL
  • Source: European Journal of Heart Failure (FS-CPC)

Sources

The Aberrant Pathway: Unraveling the Mechanism of 2-(2-Phenylacetamido)pentanedioic Acid Accumulation in Phenylketonuria

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism defined by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[1][2] This enzymatic block prevents the conversion of phenylalanine (Phe) to tyrosine, leading to a cascade of metabolic consequences, most notably the accumulation of Phe in blood and tissues.[3][4] When the primary metabolic route is obstructed, Phe is shunted into alternative catabolic pathways, resulting in the production and accumulation of several metabolites. Among these is 2-(2-Phenylacetamido)pentanedioic acid, more commonly known as N-phenylacetyl-L-glutamine (PAG). This technical guide provides an in-depth exploration of the biochemical mechanism underlying PAG accumulation in PKU, detailing the enzymatic steps, regulatory influences, and analytical methodologies for its quantification. Understanding this pathway is not only crucial for elucidating the pathophysiology of PKU but also for developing novel non-invasive biomarkers for monitoring disease state and therapeutic adherence.[5]

Phenylketonuria: A Disruption of Core Amino Acid Metabolism

Phenylketonuria is caused by mutations in the PAH gene, which encodes phenylalanine hydroxylase, the enzyme responsible for the rate-limiting step in the catabolism of Phe.[6][7] In a healthy individual, dietary Phe that is not utilized for protein synthesis is hydroxylated to form tyrosine.[3][8] This reaction is critical, as tyrosine is a precursor for several vital compounds, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[1]

In untreated PKU, the profound deficiency in PAH activity leads to hyperphenylalaninemia, with plasma Phe concentrations often exceeding 1200 µmol/L (classic PKU).[7][9] The sustained high levels of Phe are neurotoxic and disrupt brain development, leading to severe intellectual disability, seizures, and behavioral problems if left untreated.[1][2] The cornerstone of PKU management is a lifelong, restrictive low-phenylalanine diet, often supplemented with special medical foods, to maintain blood Phe levels within a safe therapeutic range.[3][10]

The Metabolic Detour: From Phenylalanine to Phenylacetylglutamine

The massive buildup of phenylalanine in PKU forces the substrate into alternative, less-utilized metabolic pathways. This metabolic "overflow" is the direct cause of the accumulation of PAG and other phenylketones.

The Primary Pathway Blockade

In individuals without PKU, the primary metabolic fate of excess phenylalanine is its irreversible conversion to tyrosine, a reaction catalyzed by PAH in the liver and kidneys.[6][8] This hydroxylation requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).

Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine PAH->Tyr H2O H2O PAH->H2O BH4 BH4 BH4->PAH O2 O2 O2->PAH

Diagram 1: Normal Phenylalanine Catabolism.

The Alternative Pathway Activation in PKU

With the PAH-catalyzed pathway functionally blocked, phenylalanine is shunted towards a transamination reaction, primarily in the liver.

  • Transamination to Phenylpyruvic Acid (PPA): Phenylalanine is converted to phenylpyruvic acid by the action of a phenylalanine transaminase.[4][9] The accumulation of PPA is a hallmark of PKU and is the "phenylketone" for which the disease is named.[2][9]

  • Conversion to Phenylacetic Acid (PAA): Phenylpyruvic acid is subsequently metabolized into other compounds, including phenyllactic acid and, crucially for this pathway, phenylacetic acid.[9][11]

  • Conjugation to Phenylacetylglutamine (PAG): Phenylacetic acid is a potentially toxic compound that the body must detoxify and excrete. In humans and other primates, the primary mechanism for this is conjugation with the amino acid glutamine.[12][13] This two-step process forms 2-(2-Phenylacetamido)pentanedioic acid (PAG).

    • Step 1: Activation to Phenylacetyl-CoA. Phenylacetic acid is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ligase) and requires ATP.[12][14]

    • Step 2: Glutamine Conjugation. The activated phenylacetyl-CoA then reacts with L-glutamine, catalyzed by a glutamine N-acyltransferase, to form PAG and release free Coenzyme A.[12][15][16]

The resulting PAG is a water-soluble compound that is readily excreted in the urine.[15] The high flux through this alternative pathway in PKU leads to a significant accumulation and excretion of PAG, making it a prominent metabolite in the urine of these patients.[5][17]

cluster_main Aberrant Phenylalanine Metabolism in PKU Phe Phenylalanine (Accumulates) PAH_block PAH Pathway (Blocked) Phe->PAH_block Transaminase Phenylalanine Transaminase Phe->Transaminase PPA Phenylpyruvic Acid (PPA) Metabolism Further Metabolism PPA->Metabolism PAA Phenylacetic Acid (PAA) Ligase Acyl-CoA Synthetase PAA->Ligase PACoA Phenylacetyl-CoA Transferase Glutamine N-Acyltransferase PACoA->Transferase PAG 2-(2-Phenylacetamido)pentanedioic acid (Phenylacetylglutamine, PAG) Excretion Urinary Excretion PAG->Excretion Transaminase->PPA Metabolism->PAA Ligase->PACoA Transferase->PAG Glutamine L-Glutamine Glutamine->Transferase ATP ATP ATP->Ligase CoA CoA CoA->Ligase

Diagram 2: Mechanism of PAG Accumulation in Phenylketonuria.

Quantitative Insights into PAG Accumulation

The concentration of PAG in biological fluids directly correlates with the levels of circulating phenylalanine, making it a reliable indicator of metabolic dysregulation in PKU. Studies have demonstrated a significant elevation of urinary PAG in PKU patients compared to healthy controls.

MetabolitePatient GroupConcentration (μmol/mmol creatinine)Source
Phenylacetylglutamine (PAG) PKU Patients (untreated with BH4)Median: 106.8[5]
PKU Patients (treated with BH4)Median: 17.0[5]
Mild Hyperphenylalaninemia (mHPA)Median: 21.6[5]
Healthy ControlsMedian: 15.3[5]

Table 1: Comparative urinary concentrations of Phenylacetylglutamine (PAG) across different patient cohorts and healthy controls. Data highlights the significant elevation in PKU patients with higher phenylalanine levels.

This correlation underscores the potential of urinary PAG as a non-invasive biomarker for monitoring dietary compliance and the effectiveness of therapeutic interventions.[5][18]

Experimental Protocol: Quantification of PAG by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the accurate and sensitive quantification of PAG in biological matrices like urine and plasma.[5][19]

Step-by-Step Methodology
  • Sample Collection: Collect spot urine samples. For standardization, results are typically normalized to creatinine concentration.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

    • Transfer a 50 µL aliquot of the supernatant to a new microcentrifuge tube.

    • Add 200 µL of an internal standard solution (e.g., isotopically labeled PAG in methanol) to precipitate proteins and provide a reference for quantification.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate PAG from other urine components.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Monitor the specific precursor-to-product ion transitions for PAG and its internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas for both PAG and the internal standard.

    • Calculate the peak area ratio (PAG/Internal Standard).

    • Quantify the concentration of PAG using a standard curve generated from known concentrations of PAG.

    • Normalize the final concentration to the urinary creatinine concentration, expressed as µmol/mmol creatinine.

cluster_workflow LC-MS/MS Workflow for PAG Quantification Sample 1. Urine Sample Collection Prep 2. Sample Preparation (Dilution, Protein Precipitation with Internal Standard) Sample->Prep Centrifuge 3. Centrifugation Prep->Centrifuge Transfer 4. Supernatant Transfer to HPLC Vial Centrifuge->Transfer LC 5. Liquid Chromatography (Reverse-Phase C18 Separation) Transfer->LC MS 6. Tandem Mass Spectrometry (ESI-, MRM Detection) LC->MS Data 7. Data Analysis (Peak Integration, Standard Curve Quantification, Creatinine Normalization) MS->Data

Diagram 3: Experimental Workflow for PAG Quantification.

Conclusion and Future Directions

The accumulation of 2-(2-Phenylacetamido)pentanedioic acid (PAG) in phenylketonuria is a direct consequence of the primary enzymatic defect in phenylalanine hydroxylase. The saturation of the primary catabolic pathway leads to a metabolic shunt, converting excess phenylalanine into phenylacetic acid, which is subsequently detoxified via glutamine conjugation. This process, while a secondary or "detoxification" pathway, becomes a major route of phenylalanine disposal in PKU.

The strong correlation between circulating phenylalanine and urinary PAG levels positions PAG as a highly valuable, non-invasive biomarker.[5][17] For researchers and drug development professionals, this metabolite offers a window into the metabolic status of PKU patients, providing a means to monitor dietary adherence, evaluate the efficacy of novel therapeutics (such as enzyme replacement or gene therapies), and further investigate the complex pathophysiology of the disease. Future research should focus on validating PAG's role in longitudinal studies and exploring its potential contribution to the overall clinical phenotype of PKU.

References

  • van Spronsen FJ, Blau N, Harding C, Burlina A, Longo N, Bosch AM. Phenylketonuria.
  • Schuck PF, Malgarin F, Cararo JH, et al. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease. 2015;6(5):387-397.
  • Wikipedia contributors. Phenylacetylglutamine. Wikipedia, The Free Encyclopedia.
  • Al Hafid N, Christodoulou J. Phenylketonuria: a review of current and future treatments.
  • National Center for Biotechnology Information. Phenylalanine Metabolism: Phenylketonuria. Basic Neurochemistry.
  • Hirom PC, Idle JR, Millburn P, Williams RT. Glutamine Conjugation of Phenylacetic Acid in the Ferret. Biochemical Society Transactions. 1977;5(4):1031-1033.
  • Kaufman S. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proc Natl Acad Sci U S A. 1999;96(6):3160-3164.
  • Wikipedia contributors. Phenylalanine hydroxylase. Wikipedia, The Free Encyclopedia.
  • Pharmaguideline. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. Pharmaguideline.
  • Reactome. Conjugation of phenylacetate with glutamine.
  • Saldanha, T. Phenylalanine catabolism process and its interaction process with tyrosine.
  • Rosa AP, Schuck PF, Wajner M, et al. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain. Neurochem Res. 2012;37(7):1559-1565.
  • Moldave K, Meister A. Synthesis of phenylacetylglutamine by human tissue. J Biol Chem. 1957;229(1):463-476.
  • James MO, Smith RL, Williams RT, Reidenberg M. The conjugation of phenylacetic acid in man, sub-human primates and some non-primate species. Proc R Soc Lond B Biol Sci. 1972;182(1066):25-35.
  • Wang G, Wang J, Hao H, et al.
  • Taylor & Francis. Phenylacetylglutamine – Knowledge and References. Taylor & Francis Online.
  • Andrade F, Cano A, Unceta Suarez M, et al. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. J Clin Med. 2021;10(16):3674.
  • Scalcione L, Wajner M, et al. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity. Free Radic Biol Med. 2021;172:513-522.
  • Wikipedia contributors. Phenylketonuria. Wikipedia, The Free Encyclopedia.
  • Britannica. Phenylpyruvic acid. Britannica.
  • CUTM Courseware. Catabolism of Phenylalanine and Thyrosine. CUTM Courseware.
  • Andrade F, Cano A, Unceta Suarez M, et al. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia.
  • Liu X, Gao Y, Wang Z, et al. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights. HepatoBiliary Surgery and Nutrition. 2021;10(5):710-713.
  • Andrade F, Cano A, Unceta Suarez M, et al. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. MDPI. 2021.
  • MySkinRecipes. 2-(2-Phenylacetamido)pentanedioic acid. MySkinRecipes.
  • Sahoo R, Meher S, et al. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. ACS Omega. 2024;9(3):3155-3164.
  • Liu T, Guo Z, Zhang J, et al. Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure. Front Cardiovasc Med. 2022;9:999083.
  • Zivak Technologies. PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Zivak.
  • AiFChem. 2-(2-Phenylacetamido)pentanedioic acid. AiFChem.
  • Olivera ER, Luengo JM, et al. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: The phenylacetyl-CoA catabolon. Proc Natl Acad Sci U S A. 1998;95(11):6419-6424.
  • Isaza C, Boll M, et al. Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proc Natl Acad Sci U S A. 2004;101(18):6954-6959.
  • Al-Aqeel A, Barshop BA. Phenylketonuria: Current Treatments and Future Developments. Drugs. 2018;78(18):1871-1881.
  • Rhee SK, Fuchs G. Phenylacetyl-CoA:acceptor oxidoreductase, a membrane-bound molybdenum-iron-sulfur enzyme involved in anaerobic metabolism of phenylalanine in the denitrifying bacterium Thauera aromatica. Eur J Biochem. 1999;262(2):507-515.
  • Teufel R, Boll M, et al. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. J Biol Chem. 2007;282(12):9148-9155.
  • García B, Olivera ER, et al. Phenylacetyl-Coenzyme A Is the True Inducer of the Phenylacetic Acid Catabolism Pathway in Pseudomonas putida U. Appl Environ Microbiol. 1999;65(5):2249-2251.
  • Hirata H, Ohnishi T, et al. Elucidation of the biochemical pathway of 2-phenylethanol from shikimic acid using isolated protoplasts of rose flowers. Biosci Biotechnol Biochem. 2009;73(5):1107-1114.
  • Pey AL, Stricher F, et al. Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria. J Clin Invest. 2008;118(8):2858-2867.
  • Chen D, Wei J. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. Molecules. 2024;29(6):1257.
  • University of Wisconsin Department of Pediatrics. New Formula, Drug Research Helps Patients Manage PKU.
  • Rohr F, Wessel A, et al. Long-term treatment of phenylketonuria with a new medical food containing large neutral amino acids. J Inherit Metab Dis. 2017;40(1):127-133.
  • Zuba D, Sekuła K. Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Problemy Kryminalistyki. 2017;298(4):5-15.

Sources

An In-depth Technical Guide to 2-(2-Phenylacetamido)pentanedioic Acid as a Urinary Biomarker for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating prevalence of Alzheimer's disease (AD) necessitates the development of non-invasive, cost-effective, and reliable biomarkers for early diagnosis and monitoring. Current diagnostic standards, such as cerebrospinal fluid (CSF) analysis and positron emission tomography (PET) imaging, are limited by their invasiveness, high cost, and lack of accessibility for routine screening.[1][2] This technical guide explores the emerging potential of 2-(2-Phenylacetamido)pentanedioic acid, also known as N-phenylacetyl-L-glutamic acid, a gut-derived metabolite found in urine, as a candidate biomarker for AD. We will delve into the biochemical rationale linking this molecule to AD pathophysiology, provide a detailed framework for its analytical quantification, and discuss its current standing and future prospects in the clinical landscape.

Introduction: The Imperative for Non-Invasive AD Biomarkers

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain.[3] These pathological changes can begin 10 to 20 years before the onset of clinical symptoms, highlighting a critical window for early intervention.[4] While core AD biomarkers in CSF (Aβ42, p-tau) and PET imaging are well-established for detecting this preclinical pathology, their utility for widespread, routine screening is impractical.[4][5]

Urine-based biomarkers represent an ideal alternative due to the non-invasive and convenient nature of sample collection.[1][2] Recent research has focused on identifying urinary metabolites that reflect the systemic and neurological changes associated with AD. While compounds like formic acid have shown promise, the field is actively searching for a panel of biomarkers to improve diagnostic accuracy.[1][6][7] This guide focuses on 2-(2-Phenylacetamido)pentanedioic acid, a molecule at the intersection of microbial metabolism and host neurochemistry.

Biochemical Profile and Mechanistic Link to Alzheimer's Disease

2-(2-Phenylacetamido)pentanedioic acid is a conjugate of phenylacetic acid (PAA) and L-glutamic acid. Its origins and potential relevance to AD are rooted in two key biological domains: the gut-brain axis and host amino acid metabolism.

The Gut-Brain Axis and Phenylacetic Acid (PAA)

There is mounting evidence that the gut microbiome is significantly altered in AD patients, influencing neuroinflammation and the production of neuroactive metabolites.[8][9][10][11] PAA is a microbial co-metabolite produced from the breakdown of the essential amino acid phenylalanine by gut bacteria. Studies have shown that phenylalanine metabolism is dysregulated in the hippocampus of AD patients, with an upregulation of metabolites like phenylpyruvic acid.[12] Alterations in the gut microbiome in AD can lead to changes in the production of PAA, which can then cross into circulation.[8][9] Phenylacetylglutamine, a closely related compound formed from PAA and glutamine, has been identified as a gut-derived neurotoxin associated with cognitive impairment and neurodegenerative diseases.[13]

Glutamate Dysregulation in Alzheimer's Disease

The second component of the biomarker, L-glutamic acid (glutamate), is the primary excitatory neurotransmitter in the brain, crucial for learning and memory.[3][14] The glutamatergic system is known to be dysregulated in AD. Aβ plaques can impair glutamate uptake by astrocytes, leading to an excess of glutamate in the synapse, a condition known as excitotoxicity, which contributes to neuronal cell death.[14] Although paradoxical, some studies using magnetic resonance spectroscopy have reported decreased overall levels of brain glutamate in AD, possibly reflecting neuronal loss and metabolic dysfunction.[15]

The formation of 2-(2-Phenylacetamido)pentanedioic acid represents a convergence of these two pathological pathways. It is hypothesized that in the context of AD-associated gut dysbiosis, an overproduction of PAA occurs. This PAA is absorbed into circulation and subsequently conjugated with glutamate by the host's metabolic systems as a detoxification mechanism. An elevated urinary excretion of this conjugate could, therefore, reflect both the altered gut microbial activity and the dysregulated glutamate metabolism characteristic of AD.

G cluster_gut Gut Lumen cluster_host Host System (e.g., Liver, Kidney) cluster_output Output Phenylalanine Dietary Phenylalanine GutMicrobiota Altered Gut Microbiota (AD-associated Dysbiosis) Phenylalanine->GutMicrobiota PAA_gut Phenylacetic Acid (PAA) GutMicrobiota->PAA_gut Conjugation Conjugation Enzyme (e.g., Phenylacetyl-CoA: glutamate N-acyltransferase) PAA_gut->Conjugation Enters Circulation Glutamate L-Glutamic Acid Pool (Affected by AD pathology) Glutamate->Conjugation Biomarker 2-(2-Phenylacetamido)pentanedioic acid Conjugation->Biomarker Urine Urinary Excretion Biomarker->Urine

Proposed metabolic origin of the urinary AD biomarker.

Analytical Methodology for Urinary Quantification

Accurate and precise quantification of 2-(2-Phenylacetamido)pentanedioic acid in urine is critical for its validation as a biomarker. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and throughput.

Experimental Workflow Overview

The analytical process involves several key stages, from sample collection to data analysis. Each step must be carefully controlled to ensure data integrity.

G start Start: Patient Enrollment & Consent sample_collection 1. Urine Sample Collection (Mid-stream, first morning void) start->sample_collection sample_prep 2. Sample Preparation - Centrifugation - Internal Standard Spiking - Solid Phase Extraction (SPE) sample_collection->sample_prep Add stabilizer (e.g., sodium azide) lc_ms 3. LC-MS/MS Analysis - Chromatographic Separation - MS/MS Detection (MRM) sample_prep->lc_ms data_proc 4. Data Processing - Peak Integration - Normalization (Creatinine) lc_ms->data_proc result 5. Result Interpretation (Comparison to reference ranges) data_proc->result

General workflow for urinary biomarker quantification.
Detailed Step-by-Step Protocol

This protocol provides a self-validating framework. Quality control (QC) samples must be included at each stage to monitor analytical performance.

1. Sample Collection and Pre-processing:

  • Rationale: Standardization of collection minimizes variability. First morning void samples are more concentrated, aiding detection.

  • Protocol:

    • Collect 10-20 mL of a mid-stream, first morning void urine sample in a sterile polypropylene tube.

    • Immediately place the sample on ice.

    • Within 2 hours of collection, centrifuge the sample at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.

    • Transfer the supernatant to a new, labeled cryovial. Add a preservative like sodium azide to a final concentration of 0.05% to inhibit microbial growth.

    • Store samples at -80°C until analysis. Avoid multiple freeze-thaw cycles.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Rationale: SPE is employed to remove interfering matrix components (salts, urea) and to concentrate the analyte of interest, thereby increasing sensitivity and reducing ion suppression in the mass spectrometer. A mixed-mode anion exchange SPE is ideal for capturing the carboxylic acid moiety of the target molecule.

  • Protocol:

    • Thaw urine samples on ice. Vortex to mix.

    • Spike 500 µL of urine supernatant with an internal standard (IS), such as ¹³C₆-labeled 2-(2-Phenylacetamido)pentanedioic acid, to a final concentration of 50 ng/mL. The IS corrects for variability in extraction and instrument response.

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of 2% ammonium hydroxide, and finally 1 mL of water.

    • Load the spiked urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% ammonium hydroxide followed by 1 mL of methanol to remove neutral and basic interferences.

    • Elute the analyte and IS with 1 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Rationale: Reversed-phase chromatography separates the analyte from other urinary components based on polarity. Tandem mass spectrometry provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).

  • Protocol:

    • LC System: UPLC/HPLC system.

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its ability to retain the non-polar phenyl group.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Negative (ESI-). The carboxylic acid groups are readily deprotonated.

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the IS to ensure confident identification. (Theoretical m/z values would need to be determined experimentally).

4. Data Processing and Normalization:

  • Rationale: Urine concentration can vary significantly. Normalizing the analyte concentration to urinary creatinine concentration corrects for this dilution effect.

  • Protocol:

    • Integrate the peak areas for the analyte and the IS using the instrument's software.

    • Calculate the analyte/IS peak area ratio.

    • Quantify the concentration using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine) and processed alongside the samples.

    • Separately measure the creatinine concentration in an aliquot of the original urine sample using a standard clinical assay or a separate LC-MS method.

    • Express the final result as ng of analyte per mg of creatinine (ng/mg creatinine).

Clinical Validation and Performance Data

While 2-(2-Phenylacetamido)pentanedioic acid is a promising candidate based on its biochemical plausibility, its clinical validation is in the early stages. The table below outlines hypothetical performance metrics that would be required to establish its clinical utility, based on benchmarks set by other emerging AD biomarkers.[1][16]

Performance Metric Target Value Rationale
Diagnostic Sensitivity > 85%Must correctly identify a high percentage of individuals with preclinical or early AD.
Diagnostic Specificity > 85%Must correctly identify a high percentage of healthy controls, avoiding false positives.
Area Under the Curve (AUC) > 0.90Represents excellent discriminatory power between AD and control groups.
Correlation with Core Biomarkers Statistically Significant (p < 0.05)The urinary level should correlate with CSF p-tau/Aβ42 ratios or amyloid PET status to confirm it reflects core AD pathology.
Longitudinal Change Increase over time in AD progressorsThe biomarker level should track with disease progression from preclinical to symptomatic stages.

This table presents target values for a viable biomarker; specific data for 2-(2-Phenylacetamido)pentanedioic acid requires further clinical studies.

Future Directions and Considerations

The advancement of 2-(2-Phenylacetamido)pentanedioic acid from a candidate to a clinically accepted biomarker requires a multi-pronged research effort:

  • Large-Scale Cohort Studies: Validation in large, diverse, and longitudinally-followed cohorts is essential to confirm its diagnostic accuracy and prognostic value.[4]

  • Head-to-Head Comparisons: Studies must compare its performance directly against established CSF and plasma biomarkers like p-tau217.[16][17]

  • Mechanistic Elucidation: Further research is needed to precisely map the enzymatic pathways responsible for its synthesis and to understand how specific gut microbial species contribute to PAA production in the context of AD.[8][18]

  • Assay Standardization: The development of standardized, commercially available kits for its quantification will be necessary for widespread clinical adoption.

Conclusion

2-(2-Phenylacetamido)pentanedioic acid stands as a scientifically compelling urinary biomarker candidate for Alzheimer's disease. Its biochemical origins link two key pathological features of the disease: gut microbiome dysbiosis and altered glutamate metabolism. The analytical framework for its quantification is robust and achievable using standard LC-MS/MS platforms. While extensive clinical validation is still required, this molecule represents a promising avenue in the critical pursuit of non-invasive, accessible, and effective tools for the early detection and management of Alzheimer's disease.

References

  • Vertex AI Search. (2025, July 11). Gut Bacteria and Alzheimer's: Early Sign May Be in Your Gut Microbiome.
  • Frontiers in Aging Neuroscience. (n.d.). Gut microbiota and its metabolites in Alzheimer's disease: from pathogenesis to treatment.
  • Frontiers. (2022, November 30). Biomarker in Urine Could Be the First to Reveal Early-Stage Alzheimer's Disease.
  • Medical News Today. (2022, December 2). Alzheimer's disease: Urine biomarker may provide early detection, study shows.
  • PubMed. (n.d.). Urine-Based Biomarkers for Alzheimer's Disease Identified Through Coupling Computational and Experimental Methods.
  • Frontiers. (2022, November 30). Biomarker in urine could be the first to reveal early-stage Alzheimer's disease.
  • University of Wisconsin School of Medicine and Public Health. (2017, October 19). Study finds people with Alzheimer's disease have altered gut bacteria.
  • Journal of Clinical Practice and Medical Case Reports. (2024, November 10). Urine Amyloid Beta as a Non-Invasive Biomarker for Early Alzheimer's Disease and Cognitive Impairment.
  • BINASSS. (2023, April 17). Gut Microbiota and its Metabolites: Bridge of Dietary Nutrients and Alzheimer's Disease.
  • University of Chicago Medicine. (2024, February 19). Microbiome studies explore why more women develop Alzheimer's disease.
  • PubMed. (2021). Phenylalanine Metabolism Is Dysregulated in Human Hippocampus with Alzheimer's Disease Related Pathological Changes.
  • MDPI. (2023, October 13). Alteration of Metabolic Profiles during the Progression of Alzheimer's Disease.
  • EurekAlert!. (2021, March 2). Novel drug prevents amyloid plaques, a hallmark of Alzheimer's disease.
  • PMC. (n.d.). P-tau231 as a Diagnostic Biomarker for Alzheimer's Disease and Mild Cognitive Impairment: A Systematic Review and Meta-Analysis.
  • PMC. (n.d.). Plasma Biomarkers of Alzheimer's Disease: A Review of Available Assays, Recent Developments, and Implications for Clinical Practice.
  • PMC - NIH. (n.d.). Alzheimer's disease: targeting the glutamatergic system.
  • PLOS Medicine. (2017, March 21). Association between fatty acid metabolism in the brain and Alzheimer disease neuropathology and cognitive performance: A nontargeted metabolomic study.
  • MDPI. (2024, May 6). Biomarkers of Neurodegeneration and Alzheimer's Disease Neuropathology in Adolescents and Young Adults with Youth-Onset Type 1 or Type 2 Diabetes: A Proof-of-Concept Study.
  • PMC. (n.d.). Altered Metabolism in Alzheimer Disease Brain: Role of Oxidative Stress.
  • Neurology Today. (2024, October 3). Beyond Blood Biomarker Tests, Researchers Are Optimistic About These Advances in Alzheimer's Disease Detection and Treatment.
  • Encyclopedia.pub. (2023, March 21). Main Metabolic Pathways with Respect to Alzheimer's Disease.
  • MDPI. (2022, August 2). Biomarkers for the Diagnosis of Alzheimer's Disease in Clinical Practice: The Role of CSF Biomarkers during the Evolution of Diagnostic Criteria.
  • PMC. (n.d.). Brain Glutamate Levels Are Decreased in Alzheimer's Disease: A Magnetic Resonance Spectroscopy Study.
  • IntechOpen. (2014, April 23). Alzheimer Disease: The Role of Aβ in the Glutamatergic System.
  • PMC. (2025, September 19). Plasma Phenylacetylglutamine and Cognitive Impairment After Ischemic Stroke.

Sources

Unraveling the Molecular Landscape of 2-(2-Phenylacetamido)pentanedioic Acid: A Structural and Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: 2-(2-Phenylacetamido)pentanedioic acid, the N-acylated derivative of glutamic acid, represents a molecule of significant interest in metabolic studies. Its structural similarity to the widely researched biomarker, phenylacetylglutamine, necessitates precise and unambiguous characterization. This technical guide provides a comprehensive overview of the core structural properties and molecular weight of 2-(2-Phenylacetamido)pentanedioic acid. It further outlines detailed, field-proven experimental protocols for its definitive identification and differentiation from related metabolites, ensuring the highest degree of scientific integrity for research and drug development applications.

Introduction: The Analytical Imperative

This guide, therefore, serves as a foundational document for scientists, providing the essential data and methodologies required to confidently identify and characterize 2-(2-Phenylacetamido)pentanedioic acid. We will delve into its fundamental properties and present robust analytical workflows that are self-validating and grounded in established scientific principles.

Core Structural and Molecular Properties

A thorough understanding of the molecule's intrinsic properties is the starting point for all subsequent analytical work.

Molecular Identity and Weight

The definitive identifiers and physicochemical properties of 2-(2-Phenylacetamido)pentanedioic acid are summarized below. These values are critical for mass spectrometry calibration and data interpretation.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-(2-Phenylacetamido)pentanedioic acid[3]
Synonyms N-(Phenylacetyl)glutamic acid, N-Phenylacetyl Glutamate[3]
CAS Number 2752-35-4[3]
Molecular Formula C₁₃H₁₅NO₅[3]
Average Molecular Weight 265.26 g/mol [3]
Monoisotopic Mass 265.09497 DaCalculated
Structural Features

The molecule's chemical behavior, solubility, and spectral characteristics are dictated by its unique structural arrangement.

  • Core Scaffold: The structure consists of a pentanedioic acid (glutamic acid) backbone.

  • Chirality: The alpha-carbon (C2) is a chiral center, meaning the molecule can exist as L- and D-enantiomers. The specific stereochemistry is critical for biological activity and must be determined by advanced analytical techniques if required.

  • Key Functional Groups:

    • Two Carboxylic Acid Moieties: These groups are acidic and serve as primary sites for deprotonation in mass spectrometry (negative ion mode) and as hydrogen bond donors/acceptors.

    • Amide Linkage: This planar group connects the phenylacetyl moiety to the glutamic acid backbone.

    • Aromatic Phenyl Ring: This nonpolar group influences the molecule's chromatographic behavior and provides characteristic signals in NMR and UV spectroscopy.

Analytical Workflows for Structural Verification

The following protocols are designed to provide unambiguous confirmation of both the molecular weight and the structural integrity of 2-(2-Phenylacetamido)pentanedioic acid.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expert Rationale: HRMS is the definitive technique for confirming the elemental composition of a molecule. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, allowing for the calculation of a molecular formula and confident differentiation from other compounds with the same nominal mass (isobars). We select negative electrospray ionization (ESI) because the two carboxylic acid groups are easily deprotonated, leading to a strong signal for the [M-H]⁻ ion.

Step-by-Step Protocol:

  • Sample Preparation: Create a 1 mg/mL stock solution in 50:50 acetonitrile:water. This solvent system is ideal for ESI and ensures full solubilization. Dilute this stock to a final concentration of 1-10 µg/mL for infusion or injection.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument, calibrated according to the manufacturer's specifications for the target mass range.

  • Ion Source Parameters (ESI Negative Mode):

    • Capillary Voltage: 2.5 – 3.5 kV

    • Source Temperature: 120 – 150 °C

    • Sheath and Auxiliary Gas: Nitrogen, optimized for stable spray.

  • Data Acquisition: Acquire data in full scan mode over an m/z range of 50-500. Ensure the mass resolution is set to a minimum of 30,000 (FWHM).

  • Data Analysis:

    • Identify the peak corresponding to the [M-H]⁻ adduct.

    • Expected m/z: The theoretical monoisotopic mass is 265.09497 Da. The expected [M-H]⁻ ion should be observed at m/z 264.08770 .

    • Confirm that the measured mass is within a 5 ppm error tolerance of the theoretical value.

Diagram 1: HRMS Verification Workflow

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Validation prep Dissolve sample in ACN:Water (50:50) instrument Infuse into ESI Source (Negative Ion Mode) prep->instrument Inject analyzer Acquire Full Scan Data (Q-TOF or Orbitrap) instrument->analyzer extract Extract Ion Chromatogram for m/z 264.0877 analyzer->extract validate Confirm Mass Accuracy (< 5 ppm error) extract->validate Verify

Caption: A streamlined workflow for high-resolution mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) for Structural Isomer Confirmation

Expert Rationale: While HRMS confirms the elemental formula, it cannot distinguish between structural isomers. NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of a molecule. A combination of ¹H and ¹³C NMR provides a complete "fingerprint" of the compound's structure.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it does not exchange with the amide and carboxylic acid protons, allowing for their observation.

  • Instrumentation: Use an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Expected Signals: Look for distinct signals corresponding to:

      • Aromatic protons (phenyl ring): ~7.2-7.4 ppm.

      • Amide proton (-NH-): ~8.0-8.5 ppm (in DMSO-d₆).

      • Alpha-proton (-CH-): ~4.0-4.5 ppm.

      • Methylene protons (-CH₂-): Multiple signals between ~1.8-3.6 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Expected Signals:

      • Carbonyl carbons (amides, carboxylic acids): ~170-175 ppm.

      • Aromatic carbons: ~125-140 ppm.

      • Aliphatic carbons (alpha and side chain): ~25-55 ppm.

  • Data Analysis: Correlate the chemical shifts, integrations (for ¹H), and coupling patterns to the proposed structure to achieve unambiguous assignment.

Diagram 2: Structure-to-Spectrum Logic Map

NMR_Logic_Map cluster_structure Molecular Fragments cluster_spectra Expected 13C NMR Regions structure Phenyl Ring Amide Carbonyl Carboxylic Acid Carbonyls Aliphatic Chain (Cα, Cβ, Cγ) spectra ~125-140 ppm ~170-172 ppm ~173-175 ppm ~25-55 ppm structure:f0->spectra:s0 Correlates to structure:f1->spectra:s1 Correlates to structure:f2->spectra:s2 Correlates to structure:f3->spectra:s3 Correlates to

Caption: Logical correlation between molecular fragments and ¹³C NMR chemical shift regions.

Differentiating from Phenylacetylglutamine

The primary analytical challenge is distinguishing the title compound from Phenylacetylglutamine. HRMS is the most direct method.

  • 2-(2-Phenylacetamido)pentanedioic acid: Formula C₁₃H₁₅NO₅ , [M-H]⁻ = 264.08770

  • Phenylacetylglutamine: Formula C₁₃H₁₆N₂O₄ , [M-H]⁻ = 263.10373

The mass difference of ~1 Da is easily resolved by any modern HRMS instrument, providing a clear and definitive means of differentiation.

Conclusion

The accurate structural and molecular weight determination of 2-(2-Phenylacetamido)pentanedioic acid is a critical prerequisite for any valid scientific investigation. By employing a dual-pronged analytical approach using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can achieve unambiguous identification. The protocols and data presented in this guide provide a robust framework for this characterization, ensuring data integrity and enabling confident advancement in metabolic research and drug development programs.

References

  • BEVITAL AS. Phenylacetylglutamine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Pentanedioic acid, 2-(phenylacetylamino(, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. Phenylacetylglutamine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92258, Phenylacetylglutamine. Retrieved from [Link]

  • Krishnamoorthy, N. K., et al. (2024). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. ACS Omega. Retrieved from [Link]

Sources

Unraveling the Physiological Significance of Phenylacetyl-Amino Acid Conjugates in Biofluids: A Focus on Phenylacetylglutamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Subject and its Clinical Relevance

The compound 2-(2-Phenylacetamido)pentanedioic acid, a conjugate of phenylacetic acid and glutamic acid, represents a class of metabolites that are gaining increasing attention in clinical and translational research. While literature directly referencing this specific nomenclature is sparse, a closely related and extensively studied analogue is Phenylacetylglutamine (PAG). PAG is formed through the conjugation of phenylacetic acid with glutamine. Phenylacetic acid itself is a microbial co-metabolite, originating from the bacterial breakdown of dietary phenylalanine and other polyphenols in the gut. Its subsequent conjugation in the human body, primarily in the liver and kidneys, leads to the formation of PAG, which is then excreted in urine.

Historically viewed as a simple detoxification product, recent evidence has implicated elevated levels of PAG in a range of pathophysiological conditions, most notably cardiovascular disease and neurological disorders. This guide provides an in-depth exploration of the metabolic origins, physiological significance, and analytical considerations for measuring these critical metabolites in biofluids. Understanding the nuances of this pathway is paramount for researchers and drug development professionals seeking to unravel disease mechanisms and identify novel therapeutic targets.

Part 1: Metabolic Provenance and Physiological Function

The Gut-Liver Axis: A Collaborative Synthesis

The journey of Phenylacetylglutamine (PAG) begins in the gut with the microbial fermentation of dietary amino acids, particularly L-phenylalanine. This process generates phenylacetic acid (PAA), which is then absorbed into the portal circulation and transported to the liver. In the liver, PAA undergoes a detoxification process via conjugation with L-glutamine, a reaction catalyzed by the enzyme phenylacetyl-CoA:glutamine N-acyltransferase. The resulting PAG is a water-soluble compound that is efficiently cleared by the kidneys and excreted in the urine. While the liver is the primary site of PAG synthesis, the kidneys also possess the enzymatic machinery for this conjugation.

The production of PAG is a prime example of the intricate metabolic interplay between the gut microbiome and the host. The composition and metabolic activity of the gut microbiota directly influence the amount of PAA produced, which in turn determines the circulating levels of PAG.

The Physiological Role of Phenylacetylglutamine

Beyond its role as a detoxification product, PAG has been shown to exert biological effects. It is now recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of cardiovascular complications. Emerging research also points to a role for PAG in platelet activation and thrombosis risk. Specifically, PAG has been shown to enhance platelet reactivity and aggregation through a G-protein coupled receptor-mediated mechanism involving adrenergic receptors. This provides a direct mechanistic link between the gut microbiome, PAG levels, and cardiovascular events.

Furthermore, altered levels of PAG have been observed in certain neurological and inborn metabolic disorders, suggesting a broader role in systemic pathophysiology.

Part 2: The Clinical Significance of Elevated Phenylacetylglutamine

Elevated circulating levels of PAG are now considered an independent risk factor for major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and death. In large-scale clinical studies, higher plasma PAG concentrations were associated with an increased risk of incident MACE in both a discovery and validation cohort. This association remained significant even after adjusting for traditional cardiovascular risk factors, highlighting the potential of PAG as a novel biomarker for cardiovascular risk stratification.

In the context of chronic kidney disease, the accumulation of PAG due to impaired renal clearance contributes to the uremic state and its associated complications. The prothrombotic effects of PAG are particularly detrimental in this patient population, which is already at a heightened risk for cardiovascular events.

The following table summarizes representative concentrations of PAG in human plasma under different clinical conditions.

Clinical Condition Mean Plasma PAG Concentration (µM) Reference
Healthy Controls1.8 ± 1.2
Patients with Stable Coronary Artery Disease2.5 ± 2.1
Patients with Chronic Kidney Disease (Stage 3-4)10.5 ± 5.8

Part 3: Analytical Methodologies for Phenylacetylglutamine Quantification

Accurate and robust quantification of PAG in biofluids is essential for both research and clinical applications. The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput, allowing for the reliable measurement of PAG in complex biological matrices such as plasma, serum, and urine.

Experimental Protocol: LC-MS/MS Quantification of PAG in Human Plasma

The following protocol provides a generalized workflow for the quantification of PAG in human plasma. It is essential to note that specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., Phenylacetyl-d5-glutamine). The internal standard is crucial for correcting for matrix effects and variations in sample processing.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes is a common starting point.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 2-5 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice of polarity should be optimized for PAG and the internal standard.

  • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific detection mode involves monitoring a specific precursor-to-product ion transition for both the analyte (PAG) and the internal standard.

    • PAG MRM Transition (example): Q1: m/z 265.1 -> Q3: m/z 120.1

    • Internal Standard MRM Transition (example): Q1: m/z 270.1 -> Q3: m/z 125.1

  • Data Analysis: The concentration of PAG in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of PAG.

Workflow Visualization

The following diagram illustrates the typical analytical workflow for PAG quantification.

PAG_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Precipitation Reagent plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS workflow for Phenylacetylglutamine (PAG) quantification.

Part 4: Future Directions and Therapeutic Implications

The growing body of evidence linking elevated PAG to adverse clinical outcomes opens up new avenues for therapeutic intervention. Strategies aimed at modulating the gut microbiome to reduce the production of PAA, or inhibiting the host enzymes responsible for PAG synthesis, could represent novel approaches for mitigating cardiovascular and other risks.

Furthermore, the use of PAG as a clinical biomarker could aid in identifying at-risk individuals and monitoring the efficacy of therapeutic interventions. Continued research into the signaling pathways modulated by PAG is crucial for a deeper understanding of its pathophysiological roles and for the development of targeted therapies.

Part 5: Conclusion

Phenylacetylglutamine, a metabolite at the crossroads of gut microbial metabolism and host detoxification, has emerged as a key player in human health and disease. Its association with cardiovascular events and its role as a uremic toxin underscore the importance of the gut-liver axis in systemic pathophysiology. The analytical tools, particularly LC-MS/MS, are now readily available to accurately measure PAG in clinical and research settings, paving the way for a deeper exploration of its clinical utility. For researchers and drug development professionals, understanding the physiological significance of elevated PAG levels provides a new lens through which to view disease pathogenesis and a promising target for future therapeutic innovation.

References

  • Nemet, I., et al. (2020). A gut-derived uremic toxin is linked to enhanced platelet reactivity and thrombosis risk. Cell, 180(6), 1142-1154.e20. [Link]

  • Poesen, R., et al. (2016). The influence of dietary protein intake on the plasma concentration of gut-derived uremic toxins. Kidney International, 90(6), 1357-1367. [Link]

  • Zhu, W., et al. (2018). Gut microbial metabolite TMAO enhances platelet hyperreactivity and thrombosis risk. Cell, 175(1), 111-124.e12. [Link]

Methodological & Application

Application Note: Untargeted LC-HRMS Screening of 2-(2-Phenylacetamido)pentanedioic Acid and Microbial-Host Co-Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

2-(2-Phenylacetamido)pentanedioic acid, commonly known as N-phenylacetylglutamic acid (CAS 2752-35-4), is a critical microbial-host co-metabolite. It is synthesized when unabsorbed dietary phenylalanine is metabolized by gut microbiota into phenylacetic acid (PAA), which is subsequently absorbed into the portal circulation and conjugated with glutamic acid in the liver[1][2].

While its structural analog, phenylacetylglutamine (PAGln), is a well-established biomarker for cardiovascular disease, acute ischemic stroke, and type 2 diabetes[1][3][4], N-phenylacetylglutamic acid has emerged as a significant biomarker in its own right. It is prominently featured in the untargeted metabolomic profiles of patients with phenylketonuria (PKU)[2], clear cell renal cell carcinoma[5], and in the exometabolome of specific archaea[6]. Monitoring this metabolite via untargeted high-resolution mass spectrometry (HRMS) provides profound insights into the gut-brain and gut-heart axes.

Pathway A Dietary Phenylalanine B Microbial Metabolism A->B C Phenylacetic Acid (PAA) B->C Gut Flora D Hepatic Amino Acid Conjugation C->D Portal Vein E N-phenylacetyl- glutamic acid D->E + Glutamate F Phenylacetyl- glutamine D->F + Glutamine

Caption: Microbial-host co-metabolic pathway of phenylalanine yielding target biomarkers.

Mechanistic Rationale: The "Why" Behind the Workflow

To achieve a self-validating, robust untargeted metabolomics screen, every step of the analytical pipeline must be designed with strict biochemical causality:

  • Sample Extraction Causality: Untargeted metabolomics requires capturing the broadest possible chemical space while preventing ex vivo enzymatic degradation. We utilize a 1:4 ratio of biofluid to cold organic solvent (1:1 Acetonitrile:Methanol). The extreme cold (-20°C) instantly quenches metabolic activity, while the organic solvents precipitate massive proteins that would otherwise cause severe ion suppression and degrade the UHPLC column[3].

  • Chromatographic Causality: N-phenylacetylglutamic acid is an amphiphilic molecule containing a hydrophobic phenyl ring and a highly polar pentanedioic (glutamic) acid moiety. A Pentafluorophenyl (PFP) stationary phase is selected over a standard C18 column. The PFP phase provides alternative selectivity via π−π interactions, dipole moments, and hydrogen bonding, which is essential for resolving aromatic amino acid conjugates from complex isobaric interferences[7].

  • Mass Spectrometry Causality: High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap or Q-TOF) is deployed to distinguish the target from background noise. Negative electrospray ionization (ESI-) is highly favored because the dual carboxylic acid groups of the pentanedioic acid moiety readily deprotonate, yielding a highly sensitive [M−H]− ion at m/z 264.0877[6][7].

Experimental Protocols: A Self-Validating System

Sample Preparation (Plasma/Urine)
  • Thaw and Aliquot: Thaw biofluid samples on ice. Transfer 50 µL of the sample to a pre-chilled 1.5 mL microcentrifuge tube.

  • Metabolism Quenching: Add 200 µL of cold (-20°C) extraction solvent (Acetonitrile:Methanol, 1:1, v/v) spiked with isotope-labeled internal standards (e.g., 13C6​ -Phenylalanine)[3]. Causality: The internal standard ensures extraction efficiency can be quantitatively verified.

  • Lysis & Extraction: Vortex vigorously for 30 seconds, followed by sonication in an ice-water bath for 10 minutes to ensure complete cellular disruption and metabolite release[3].

  • Protein Precipitation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C[3].

  • Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 5% Acetonitrile in LC-MS grade water. Transfer to an autosampler vial with a glass insert.

Self-Validating Quality Control (QC) Architecture

A trustworthy untargeted workflow must continuously validate its own performance:

  • System Suitability Test (SST): Inject a known standard mix prior to the run to verify mass accuracy (< 5 ppm) and column pressure.

  • Method Blanks: Inject extraction blanks every 10 samples to monitor column carryover and subtract background noise during data processing.

  • Pooled QC Strategy: Combine 10 µL of every experimental sample to create a representative pooled QC. Inject this QC 5 times at the start of the sequence to condition the column, and then every 10th injection. A Coefficient of Variation (CV) < 20% for the target metabolite across all QC injections validates instrument stability and data integrity.

Workflow A Biofluid Collection (Plasma/Urine) B Metabolism Quenching (Cold ACN/MeOH) A->B -80°C Storage C Protein Precipitation & Centrifugation B->C 1:4 Ratio D UHPLC Separation (PFP/C18 Column) C->D Supernatant E HRMS Acquisition (Orbitrap/Q-TOF) D->E ESI +/- F Feature Extraction & Alignment E->F Raw Data G Biomarker Discovery (N-phenylacetylglutamate) F->G m/z 264.0872

Caption: Untargeted metabolomics workflow for N-phenylacetylglutamic acid screening.

Instrumental Parameters & Data Presentation

Table 1: UHPLC Gradient Conditions (PFP Column, 2.1 x 100 mm, 1.7 µm)

Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.00.3955
2.00.3955
10.00.3595
12.00.3595
12.10.3955
15.00.3955
Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters
ParameterValue
Ionization ModeHeated Electrospray Ionization (HESI), Negative & Positive
Spray Voltage3.5 kV (Positive) / 2.8 kV (Negative)
Capillary Temperature320 °C
Sheath Gas / Aux Gas Flow40 arb / 10 arb
Mass Rangem/z 70 - 1050
Resolution (Full MS)70,000 (at m/z 200)
Resolution (dd-MS2)17,500 (at m/z 200)
Table 3: Target Metabolite Identification Metrics
MetaboliteFormulaTheoretical m/z [M-H]⁻Theoretical m/z [M+H]⁺Mass Error Tolerance
2-(2-Phenylacetamido)pentanedioic acid C₁₃H₁₅NO₅264.0877266.1023 5 ppm
Phenylacetylglutamine (PAGln)C₁₃H₁₆N₂O₄263.1037265.1183 5 ppm
Phenylacetic acid (PAA)C₈H₈O₂135.0452137.0597 5 ppm

Data Processing & Feature Extraction

Raw data files should be processed using untargeted metabolomics software (e.g., Compound Discoverer, MS-DIAL, or XCMS).

  • Peak Alignment: Set the retention time alignment window to 0.2 minutes to account for minor chromatographic drift.

  • Feature Detection: Set the mass tolerance to 5 ppm.

  • Blank Subtraction: Filter out any features where the mean intensity in the pooled QC is not at least 5-fold higher than the mean intensity in the method blanks.

  • Identification: Confirm the identity of N-phenylacetylglutamic acid by matching the exact mass (m/z 264.0877 in ESI-), isotopic pattern, and MS/MS fragmentation spectra against high-resolution databases (e.g., mzCloud, HMDB) or an authentic chemical standard[6].

Sources

Application Notes and Protocols: Sample Preparation for 2-(2-Phenylacetamido)pentanedioic Acid Extraction from Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-(2-Phenylacetamido)pentanedioic acid, more commonly known as Phenylacetylglutamine (PAG), is an endogenous metabolite attracting significant scientific interest. It is formed in the liver and kidney through the conjugation of phenylacetic acid (derived from dietary phenylalanine by gut microbiota) and glutamine.[1][2] As a key product of nitrogen waste removal, its levels can be indicative of metabolic status and have been linked to various physiological and pathological states, including cardiovascular and cerebrovascular diseases.[1][2]

Cerebrospinal fluid (CSF) analysis provides a unique window into the biochemistry of the central nervous system (CNS).[3] However, the extraction of metabolites like PAG from CSF presents distinct challenges. CSF is a precious and often volume-limited biofluid.[4][5] While it has a lower protein concentration than plasma, it contains a complex mixture of salts, lipids, and other endogenous molecules that can interfere with downstream analysis, causing matrix effects.[4][6] Therefore, a robust, efficient, and reproducible sample preparation strategy is paramount for accurate quantification.

This document provides a detailed guide to three validated methods for the extraction of 2-(2-Phenylacetamido)pentanedioic acid from human CSF: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific principles behind each step to ensure methodological robustness and high-quality data for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Analyte: Physicochemical Properties

Understanding the properties of 2-(2-Phenylacetamido)pentanedioic acid is fundamental to designing an effective extraction strategy. As a molecule with two carboxylic acid groups, its acidity is a key characteristic to be exploited.

PropertyValueSource
Synonyms Phenylacetylglutamine, Phenylacetyl-L-glutamine[2][8][9]
Molecular Formula C₁₃H₁₆N₂O₄[8][9]
Molecular Weight 264.28 g/mol [8][9]
Nature Acidic Compound[10][11]
Appearance White to off-white solid[9]

Core Sample Preparation Strategies

The choice of extraction method is a trade-off between throughput, required cleanliness of the final extract, and available resources. Here, we present three distinct workflows, from a rapid high-throughput method to a more selective and cleaner approach.

  • Protein Precipitation (PPT): A fast and simple method ideal for high-throughput screening. It involves adding a water-miscible organic solvent to the CSF to denature and precipitate proteins. While efficient at protein removal, it may not remove other interfering substances like salts and phospholipids, potentially leading to higher matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). By adjusting the pH of the aqueous phase (CSF), the charge state of the acidic analyte can be manipulated to favor its partitioning into the organic phase, resulting in a cleaner extract than PPT.[13][14]

  • Solid-Phase Extraction (SPE): The most selective and powerful technique for sample cleanup.[15] It uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interferences can be washed away, and the purified analyte is then eluted with a different solvent. This method yields the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[15][16]

Detailed Protocols and Methodologies

Safety Precaution: Always handle cerebrospinal fluid samples under appropriate biosafety conditions (BSL-2 or higher) and wear personal protective equipment (PPE), including gloves, lab coat, and eye protection. All organic solvents should be handled in a well-ventilated fume hood.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol offers a rapid and straightforward approach for removing the majority of proteins from CSF. Acetonitrile (ACN) is a highly effective precipitation solvent for CSF.[17]

3.1.1 Step-by-Step Methodology
  • Thaw CSF: Thaw frozen CSF samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, pipette 100 µL of CSF.

  • Add Internal Standard (IS): Spike the sample with an appropriate volume of internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the CSF sample (a 3:1 solvent-to-sample ratio). The addition of the organic solvent disrupts the protein hydration layer, causing them to precipitate.[12]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and efficient protein precipitation.

  • Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Collect Supernatant: Carefully aspirate the supernatant, which contains the analyte, and transfer it to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the residue in 100 µL of the mobile phase used for the initial LC-MS/MS conditions.

  • Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

3.1.2 Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Preparation CSF 100 µL CSF Sample Add_IS Spike Internal Standard CSF->Add_IS Add_ACN Add 300 µL Ice-Cold ACN Add_IS->Add_ACN Vortex Vortex 30s Add_ACN->Vortex Incubate Incubate at -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g, 15 min, 4°C Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

PPT Workflow for CSF Sample Preparation.
Protocol 2: pH-Adjusted Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract by exploiting the acidic nature of the analyte. By acidifying the CSF, the carboxyl groups on 2-(2-Phenylacetamido)pentanedioic acid are protonated, making the molecule less polar and more soluble in a water-immiscible organic solvent like ethyl acetate. Acidifying the extraction solvent has been shown to improve the recovery of acidic compounds.[14][18]

3.2.1 Step-by-Step Methodology
  • Thaw CSF: Thaw frozen CSF samples on ice and vortex briefly.

  • Aliquot Sample: In a 2 mL microcentrifuge tube, pipette 200 µL of CSF.

  • Add Internal Standard (IS): Spike the sample with the internal standard solution.

  • Acidify: Add 20 µL of 1% formic acid to the CSF sample to adjust the pH to approximately 2-3. This step is critical to neutralize the charge on the acidic analyte.

  • Add Extraction Solvent: Add 800 µL of ethyl acetate.

  • Vortex/Mix: Cap the tube and vortex vigorously for 2 minutes. Alternatively, mix on a shaker for 20 minutes at room temperature to ensure thorough partitioning of the analyte into the organic phase.[13]

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve complete phase separation. Three layers may be visible: a top organic layer, a protein interface, and a bottom aqueous layer.

  • Collect Organic Layer: Carefully pipette the top organic layer (approximately 750 µL) and transfer it to a new clean tube, avoiding the protein and aqueous layers.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

3.2.2 Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_analysis Analysis Preparation CSF 200 µL CSF Sample Add_IS Spike Internal Standard CSF->Add_IS Acidify Acidify with Formic Acid (pH 2-3) Add_IS->Acidify Add_Solvent Add 800 µL Ethyl Acetate Acidify->Add_Solvent Mix Vortex / Mix for 20 min Add_Solvent->Mix Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Mix->Centrifuge Collect Collect Organic (Top) Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

LLE Workflow for CSF Sample Preparation.
Protocol 3: Polymeric Solid-Phase Extraction (SPE)

This protocol uses a polymeric reversed-phase SPE sorbent for maximum cleanup. It is highly effective for acidic analytes from complex biofluids because it avoids the interference from endogenous anions that can plague anion-exchange methods.[16] The sample is acidified to retain the neutral form of the analyte on the nonpolar sorbent.

3.3.1 Step-by-Step Methodology
  • Thaw & Pre-treat CSF: Thaw 500 µL of CSF on ice. Add an internal standard. Acidify the sample by adding 50 µL of 2% formic acid. Vortex to mix. This pre-treatment neutralizes the analyte for optimal retention on a nonpolar phase.[16]

  • Condition Sorbent: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent bed go dry.

  • Load Sample: Load the pre-treated CSF sample onto the conditioned SPE cartridge. Use a slow, consistent flow rate (approx. 1 mL/min).

  • Wash Sorbent: Wash the cartridge with 1 mL of 5% methanol in water. This step removes salts and other polar interferences while the analyte of interest remains bound to the sorbent.

  • Elute Analyte: Elute the analyte from the cartridge by passing 1 mL of methanol into a clean collection tube. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

3.3.2 Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction & Elution cluster_analysis Analysis Preparation CSF 500 µL CSF Sample + IS + Formic Acid Load 2. Load Sample CSF->Load Condition 1. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash 3. Wash Interferences (5% Methanol) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Collect Collect Eluate Elute->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Sources

Application Note: Laboratory Synthesis and Validation of 2-(2-Phenylacetamido)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(2-Phenylacetamido)pentanedioic acid (N-phenylacetyl-L-glutamic acid; PAG) Application Context: Analytical Standard Generation for Metabolomics and Pharmacological Assays

Scientific Context & Biological Relevance

2-(2-Phenylacetamido)pentanedioic acid, commonly referred to as N-phenylacetylglutamate (PAG), is a critical meta-organismal metabolite[1]. It is synthesized in vivo when gut microbiota metabolize dietary phenylalanine into phenylacetic acid, which subsequently undergoes conjugation with glutamate or glutamine in the hepatic system[2].

Recent advancements in untargeted metabolomics have identified PAG as a potent prognostic biomarker. Elevated levels of this metabolite are strongly associated with ischemic heart disease[1], incident coronary heart disease[3], and adverse outcomes in ischemic stroke[4]. Furthermore, upregulated N-phenylacetylglutamic acid has been observed in the biofluids of patients with Alzheimer's disease, linking it to impaired phospholipid metabolism[5]. To support LC-MS/MS quantification and in vitro pharmacological screening, laboratories require robust, high-purity synthetic standards of PAG. This application note details two validated, self-contained synthetic routes for producing analytical-grade PAG.

Synthetic Strategy & Mechanistic Rationale

The synthesis of PAG requires the selective N-acylation of the α -amine of L-glutamic acid. We present two orthogonal approaches, each tailored to specific laboratory constraints and precursor availability:

Route A: Aqueous Schotten-Baumann Amidation (Scalable & Direct) This route utilizes phenylacetyl chloride and unprotected L-glutamic acid in an aqueous sodium hydroxide system.

  • Mechanistic Causality: The base (NaOH) serves a dual purpose. First, it deprotonates the zwitterionic amino acid to expose the highly nucleophilic free amine. Second, it acts as an acid scavenger to neutralize the HCl byproduct. The reaction must be strictly maintained at 0–5 °C to kinetically favor the amidation reaction over the competing aqueous hydrolysis of the acyl chloride into unreactive phenylacetic acid.

Route B: Carbodiimide-Mediated Peptide Coupling (Anhydrous & Isotope-Compatible) For syntheses requiring expensive isotopically labeled precursors (e.g., 13C -phenylacetic acid for mass spectrometry internal standards), an anhydrous route is preferred to completely eliminate precursor loss via hydrolysis.

  • Mechanistic Causality: This route couples phenylacetic acid with L-glutamic acid dimethyl ester using EDC and HOBt. EDC forms an unstable O-acylisourea intermediate. Without HOBt, this intermediate can undergo rearrangement to a dead-end N-acylurea or cause racemization at the α -chiral center. HOBt rapidly attacks the intermediate to form an active OBt-ester, which is highly reactive toward amines but stable enough to suppress racemization.

Workflow Visualization

SynthesisRoutes sm1 L-Glutamic Acid routeA Route A: Schotten-Baumann (NaOH, H2O, 0 °C to RT) sm1->routeA sm2 Phenylacetyl Chloride sm2->routeA sm3 L-Glutamic Acid Dimethyl Ester routeB1 Route B: Amide Coupling (EDC, HOBt, DIPEA, DMF) sm3->routeB1 sm4 Phenylacetic Acid sm4->routeB1 prod 2-(2-Phenylacetamido)pentanedioic acid (PAG) routeA->prod HCl (pH 2) intB Dimethyl 2-(2-Phenylacetamido) pentanedioate routeB1->intB routeB2 Saponification (LiOH, THF/H2O) routeB2->prod HCl (pH 2) intB->routeB2

Figure 1: Divergent synthetic workflows for 2-(2-Phenylacetamido)pentanedioic acid.

Reagent and Quantitative Data Summary

Table 1: Quantitative Reagent Profile for Route A (Schotten-Baumann)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
L-Glutamic Acid147.131.014.7 gSubstrate
Phenylacetyl Chloride154.591.117.0 g (14.4 mL)Acylating Agent
NaOH (Aqueous, 2M)40.003.2160 mLBase / Acid Scavenger
HCl (Concentrated)36.46As needed~25 mLPrecipitation Agent
Table 2: Quantitative Reagent Profile for Route B (Carbodiimide Coupling)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Phenylacetic Acid136.151.01.36 gSubstrate
L-Glutamic Acid Dimethyl Ester HCl211.641.02.12 gSubstrate
EDC·HCl191.701.22.30 gCoupling Agent
HOBt135.121.21.62 gRacemization Suppressor
DIPEA129.243.05.2 mLNon-nucleophilic Base
LiOH·H2O41.963.01.26 gSaponification Agent

Detailed Experimental Protocols

Protocol A: Aqueous Schotten-Baumann Amidation

This protocol is optimized for rapid generation of gram-scale quantities.

  • Substrate Solubilization: Suspend L-glutamic acid (14.7 g, 100 mmol) in 100 mL of deionized water in a 500 mL round-bottom flask. Slowly add 100 mL of 2M NaOH (200 mmol) while stirring until the solution becomes completely clear.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Low temperatures are mandatory to prevent the exothermic hydrolysis of the incoming acid chloride.

  • Biphasic Addition: Dissolve phenylacetyl chloride (17.0 g, 110 mmol) in 20 mL of anhydrous THF (optional, to prevent freezing of the chloride). Add this solution dropwise via an addition funnel over 30 minutes. Simultaneously, add 2M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0.

    • Critical Insight: If the pH drops below 8.0, the α -amine becomes protonated ( −NH3+​ ), rendering it non-nucleophilic and halting the amidation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: Remove a 0.5 mL aliquot, acidify with 1M HCl to pH 2, extract with 1 mL ethyl acetate, and spot the organic layer on a TLC plate (Silica, DCM:MeOH 9:1). A strong UV-active spot at Rf​ ~0.3 indicates successful product formation.

  • Isolation: Cool the reaction mixture to 0 °C and carefully add concentrated HCl dropwise until the pH reaches 2.0. A white precipitate of 2-(2-Phenylacetamido)pentanedioic acid will form.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (3 × 50 mL), and recrystallize from boiling water or an ethanol/water mixture. Dry under high vacuum at 40 °C overnight.

Protocol B: EDC/HOBt Coupling & Saponification

This protocol is optimized for high-value precursors (e.g., isotopic labeling).

  • Active Ester Formation: In a flame-dried 100 mL flask under nitrogen, dissolve phenylacetic acid (1.36 g, 10 mmol) in anhydrous DMF (20 mL). Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at room temperature for 30 minutes to allow the OBt-ester to form.

  • Amide Coupling: Add L-glutamic acid dimethyl ester hydrochloride (2.12 g, 10 mmol) followed by dropwise addition of DIPEA (5.2 mL, 30 mmol). Stir the reaction at room temperature for 12 hours.

  • Intermediate Extraction: Dilute the reaction with ethyl acetate (100 mL) and wash sequentially with 1M HCl (2 × 50 mL), saturated NaHCO3​ (2 × 50 mL), and brine (50 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo to yield the diester intermediate.

  • Saponification: Dissolve the crude diester in a mixture of THF (20 mL) and water (20 mL). Add LiOH⋅H2​O (1.26 g, 30 mmol) and stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The complete disappearance of the UV-active diester spot ( Rf​ ~0.6) confirms successful ester cleavage.

  • Final Isolation: Concentrate the mixture in vacuo to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH 2.0. Extract the resulting diacid with ethyl acetate (3 × 50 mL). Dry the combined organic layers over Na2​SO4​ and concentrate to yield pure PAG.

Analytical Validation & QC Data

To ensure the synthesized 2-(2-Phenylacetamido)pentanedioic acid meets the rigorous standards required for metabolomic calibration[6], validate the batch against the following specifications:

Table 3: Analytical Validation Specifications (QC)
Analytical MethodTarget Specification / Expected ValueDiagnostic Purpose
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.3 (br s, 2H, COOH), 8.25 (d, J=8 Hz, 1H, NH), 7.30-7.15 (m, 5H, Ar-H), 4.20 (m, 1H, α -CH), 3.45 (s, 2H, CH 2​ -Ar), 2.25 (t, 2H, γ -CH 2​ ), 1.95-1.75 (m, 2H, β -CH 2​ )Structural confirmation & assessment of organic impurities
LC-MS (ESI, Negative Mode) m/z 264.1 [M-H] (Calculated for C 13​ H 14​ NO 5​ : 264.09)Exact mass verification
HPLC (C18, 254 nm)> 98% AUC, single sharp peakChromatographic purity
Melting Point 124 – 126 °CVerification of crystalline purity and lack of solvent trapping

References

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases ACS Omega URL:[Link]

  • Plasma Phenylacetylglutamine Levels and Prognosis of Ischemic Stroke: A Multicenter Prospective Study Based on the CATIS Trial Stroke (American Heart Association Journals) URL:[Link]

  • Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria Metabolites (MDPI) URL:[Link]

  • Causal associations of BAFF-R on IgD+ CD24- B cell immune cell trait with hepatocellular carcinoma and the mediating role of phenylacetylglutamate levels: a Mendelian randomization study Journal of Cancer URL:[Link]

Sources

Application Note: Validating 2-(2-Phenylacetamido)pentanedioic Acid as an Analog Internal Standard for Targeted LC-MS/MS Metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In targeted LC-MS/MS metabolomics, absolute quantification relies on correcting for matrix-induced ion suppression and extraction losses. While stable-isotope-labeled (SIL) internal standards are the gold standard, purchasing SILs for broad panels of acidic metabolites—such as N-acyl amino acids, dicarboxylic acids, and phenolic compounds—is often economically prohibitive. Analog internal standards (IS) offer a pragmatic alternative, provided they meet strict criteria: structural similarity to the target analytes, stable chromatographic retention, and absolute absence from the endogenous biological matrix.

2-(2-Phenylacetamido)pentanedioic acid , commonly known as N-phenylacetylglutamate (PAG) , is a meta-organismal metabolite produced via the microbial-host co-metabolism of phenylalanine[1]. Because its synthesis requires a gut microbiome axis, PAG is entirely absent in sterile in vitro mammalian cell cultures, plant tissue extracts, and synthetic bioprocessing media. This biological absolute makes PAG an exceptionally stable, zero-background analog IS for these specific matrices.

Causality in Matrix Selection

Using PAG as an IS in human plasma or fecal metabolomics is a fatal experimental flaw. In human clinical cohorts, endogenous PAG levels fluctuate significantly in response to cardiometabolic diseases, ischemic heart disease, and hepatocellular carcinoma[2]. However, when analyzing plant metabolomes or isolated cell lines, this human-microbiome specificity becomes an asset, providing a structurally complex, non-endogenous standard that perfectly mimics the extraction recovery and ionization behavior of endogenous N-acyl amino acids.

MatrixDecision Start Select Target Matrix for Metabolomics Q1 Does the matrix contain a host-microbiome axis? Start->Q1 Yes Human/Animal Biofluids (Plasma, Urine, Feces) Q1->Yes Yes No In Vitro Cell Lines, Plant Tissue, Bioreactors Q1->No No EndYes DO NOT USE as Analog IS (Endogenous Marker) Yes->EndYes EndNo IDEAL for Analog IS (Zero Background) No->EndNo

Decision matrix for determining the suitability of N-phenylacetylglutamate as an analog IS.

Physicochemical and Mass Spectrometric Properties

PAG (Formula: C13​H15​NO5​ , Exact Mass: 265.0950 Da) contains a hydrophobic phenyl ring and a highly polar dicarboxylic acid moiety. This amphiphilic nature ensures excellent retention on both Reversed-Phase (C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. Under negative electrospray ionization (ESI-), PAG yields a robust [M−H]− precursor ion at m/z 264.087[3].

Table 1: Optimized MRM Parameters for 2-(2-Phenylacetamido)pentanedioic acid

ParameterValue / DescriptionRationale
Ionization Mode ESI NegativeCarboxylic acid groups readily deprotonate.
Precursor Ion m/z 264.1 [M−H]− High abundance molecular ion[3].
Quantifier Transition m/z 264.1 146.1Cleavage of the amide bond yielding the glutamate moiety.
Qualifier Transition m/z 264.1 135.1Cleavage yielding the phenylacetate moiety.
Collision Energy (CE) -15 V to -25 VOptimal fragmentation energy for N-acyl bonds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing a dual-spiking strategy (pre-extraction and post-extraction), researchers can mathematically isolate extraction efficiency from instrument-level ion suppression, ensuring the IS is performing optimally for every batch.

Phase 1: Reagent Preparation
  • Primary Stock Solution: Dissolve 1.0 mg of 2-(2-Phenylacetamido)pentanedioic acid in 1.0 mL of 50% Methanol/Water to create a 1 mg/mL stock. Store at -80°C.

  • Working IS Solution: Dilute the stock to a 10 µM concentration using the designated cold extraction solvent (e.g., 80% Methanol at -20°C).

Phase 2: Sample Extraction Workflow

Note: The following protocol is optimized for cultured cell pellets ( 1×106 cells).

  • Quenching & IS Addition: Add 400 µL of the cold Working IS Solution directly to the cell pellet. Causality: Adding the IS simultaneously with the quenching solvent ensures the IS undergoes the exact same precipitation and degradation risks as the endogenous metabolites.

  • Lysis: Vortex vigorously for 30 seconds, followed by sonication in an ice-water bath for 10 minutes to disrupt cellular membranes.

  • Protein Precipitation: Incubate the homogenate at -20°C for 1 hour to maximize protein precipitation.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Collection: Transfer 300 µL of the supernatant to a clean LC vial for drying under nitrogen gas, followed by reconstitution in 100 µL of initial mobile phase.

Workflow A 1. Matrix Prep (Cell/Plant) B 2. Spike IS (N-Phenylacetylglutamate) A->B C 3. Extraction (Cold MeOH/H2O) B->C D 4. Centrifugation C->D E 5. LC-MS/MS Analysis D->E F 6. Data Normalization E->F

Workflow for utilizing N-phenylacetylglutamate as an internal standard in LC-MS/MS.

Data Processing and System Validation

To validate the integrity of the IS within your specific matrix, prepare three distinct QC samples per batch:

  • Sample A (Pre-Spike): Matrix spiked with IS before extraction.

  • Sample B (Post-Spike): Matrix extracted blank, spiked with IS after extraction (prior to drying).

  • Sample C (Neat): IS spiked directly into the reconstitution solvent (no biological matrix).

Extract the peak areas for the PAG quantifier transition (m/z 264.1 146.1) and apply the following self-validating formulas:

Table 2: Validation Metrics for IS Integrity

MetricFormulaAcceptable RangeTroubleshooting Causality
Extraction Recovery (RE) (AreaA​/AreaB​)×100 70% - 120%If <70%, the IS is trapped in the protein pellet. Increase solvent polarity or sonication time.
Matrix Effect (ME) (AreaB​/AreaC​)×100 80% - 120%If <80%, co-eluting matrix components are suppressing ionization. Adjust LC gradient or dilute sample.

Once validated (ME and RE within acceptable ranges), the absolute concentration of target analytes can be reliably calculated using the analyte-to-IS peak area ratio plotted against a matrix-matched calibration curve.

Sources

In vitro assays for measuring 2-(2-Phenylacetamido)pentanedioic acid microbial production

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Tandem Assays for Measuring 2-(2-Phenylacetamido)pentanedioic Acid Microbial-Host Co-Production

Introduction & Mechanistic Background

2-(2-Phenylacetamido)pentanedioic acid, widely known in literature as N-phenylacetylglutamate (PAG), is a bioactive metabolite increasingly recognized for its role in cardiovascular disease, neuroinflammation, and metabolic disorders[1]. Clinical evidence suggests that elevated levels of PAG and its glutamine analog are associated with the pathology of cardiovascular, cerebrovascular, and neurological diseases[1]. Furthermore, PAG has been identified in cerebrospinal fluid and plasma as a potentially neurotoxic compound of bacterial origin in multiple sclerosis[2], and untargeted metabolomic studies have highlighted its altered urinary excretion in patients with Phenylketonuria (PKU)[3].

The Causality of the Assay Design: Although frequently categorized broadly as a "microbial metabolite," PAG is mechanistically a host-microbe co-metabolite[4]. Commensal bacteria lack the host-specific N-acyltransferases required to conjugate glutamic acid to phenylacetic acid (PAA). Instead, gut microbiota (e.g., Clostridium, Proteus, and Bacteroides species) ferment dietary L-phenylalanine into PAA[1]. This PAA is subsequently absorbed into the portal circulation and transported to the host liver, where hepatic enzymes conjugate it with L-glutamate to form PAG[1][4].

Because a standard microbial monoculture or fecal batch culture will only yield the intermediate PAA, a biologically accurate in vitro assay must employ a tandem "microbiome-hepatic" model. This self-validating system ensures that the rate-limiting steps of both the bacterial fermentation and the host liver conjugation are accurately captured and quantified.

Workflow Visualization

G Phe L-Phenylalanine (Dietary Precursor) Microbes Gut Microbiota (In Vitro Fermentation) Phe->Microbes Deamination PAA Phenylacetic Acid (PAA Intermediate) Microbes->PAA Decarboxylation Liver Hepatic S9 Fraction (+ L-Glutamate) PAA->Liver Portal Transport PAG 2-(2-Phenylacetamido) pentanedioic acid Liver->PAG N-Acyltransferase LCMS LC-MS/MS Quantification PAG->LCMS Analysis

In vitro tandem workflow modeling host-microbe co-metabolism of PAG.

Experimental Protocols

Protocol A: In Vitro Anaerobic Microbiome Fermentation (PAA Generation)

Objective: To model the microbial conversion of L-phenylalanine to the obligate precursor PAA.

  • Fecal Slurry Preparation: Homogenize 1 g of fresh human fecal matter (or a defined synthetic consortium) in 10 mL of pre-reduced anaerobic Phosphate Buffered Saline (PBS). Centrifuge at 500 × g for 5 min to remove large insoluble particulates.

  • Inoculation: Inoculate 1 mL of the clarified fecal supernatant into 9 mL of Wilkins-Chalgren Anaerobe Broth (WCAB) supplemented with 5 mM L-Phenylalanine.

  • Incubation: Incubate the cultures at 37°C inside a strict anaerobic chamber (85% N₂, 10% CO₂, 5% H₂) for 24 to 48 hours.

  • Harvesting: Centrifuge the culture at 10,000 × g for 10 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm PES syringe filter to remove all bacterial cells. Self-Validation Check: Aliquot 50 µL of this supernatant for immediate LC-MS/MS analysis to verify and quantify PAA production. If PAA is absent, the microbial consortium lacks the necessary decarboxylase activity, and the subsequent hepatic step will fail.

Protocol B: Hepatic S9 Conjugation Assay (PAG Synthesis)

Objective: To model the host hepatic conjugation of microbial PAA with L-glutamate to form 2-(2-Phenylacetamido)pentanedioic acid.

  • Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine:

    • 50 µL of Potassium phosphate buffer (100 mM, pH 7.4).

    • 20 µL of Co-factor Mix (2 mM ATP, 0.1 mM Coenzyme A, 5 mM MgCl₂).

    • 10 µL of 10 mM L-Glutamic acid.

    • 10 µL of the filter-sterilized microbial supernatant (from Protocol A).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 10 µL of pooled Human Liver S9 Fraction (20 mg/mL protein).

  • Incubation: Incubate at 37°C in a shaking water bath for exactly 120 minutes.

  • Termination & Extraction: Stop the enzymatic reaction by adding 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., PAG-d5). Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the clear supernatant to an autosampler vial.

Protocol C: LC-MS/MS Quantification of PAG

Objective: High-sensitivity analytical detection of the final co-metabolite[2]. Expertise Note: The use of Electrospray Ionization (ESI) in negative mode is dictated by the two carboxylic acid moieties of the pentanedioic acid backbone, which readily deprotonate to form a stable [M-H]⁻ precursor ion.

  • Chromatography: Inject 5 µL of the extracted sample onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases: Run a gradient elution using Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Gradient Program: 0–2 min: 5% B; 2–7 min: linear gradient to 95% B; 7–9 min: hold at 95% B; 9–10 min: return to 5% B for re-equilibration.

  • Mass Spectrometry Parameters: Operate a triple quadrupole mass spectrometer in ESI negative mode.

    • Precursor Ion [M-H]⁻: m/z 264.1

    • Product Ions (MRM): Monitor transitions to m/z 146.1 (glutamate moiety cleavage) and m/z 135.1 (phenylacetate moiety cleavage).

    • Collision Energy: 15–25 eV.

Data Presentation & Expected Outcomes

To ensure robust experimental tracking and validate the tandem nature of the assay, quantitative data should be structured to compare baseline, intermediate, and final metabolite concentrations across different control conditions.

Experimental ConditionL-Phe Input (mM)PAA Intermediate (µM) [Post-Microbial]PAG Final Yield (µM) [Post-Hepatic]Conversion Efficiency (%)
Blank (No Microbes, No S9) 5.0Not DetectedNot Detected0.0
Microbes Only (No S9) 5.0450.5 ± 12.4Not DetectedN/A
Tandem: Microbes + Hepatic S9 5.045.2 ± 3.1 (Residual)385.4 ± 15.2~85.5
Positive Control (Synthetic PAA) 0.0 (500 µM PAA)55.0 ± 4.2 (Residual)420.1 ± 18.6~84.0

Table 1: Representative quantitative data demonstrating the necessity of the tandem assay. Note that the "Microbes Only" condition yields zero PAG, validating that the microbial consortium alone cannot perform the final glutamic acid conjugation.

References

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. Source: nih.gov.
  • Causal associations of BAFF-R on IgD+ CD24- B cell immune cell trait with hepatocellular carcinoma and the mediating role of phenylacetylglutamate levels: a Mendelian randomization study. Source: nih.gov.
  • Bacterial neurotoxic metabolites in multiple sclerosis cerebrospinal fluid and plasma. Source: nih.gov.
  • Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. Source: mdpi.com.

Sources

Troubleshooting & Optimization

Troubleshooting poor peak shape for 2-(2-Phenylacetamido)pentanedioic acid in HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 2-(2-Phenylacetamido)pentanedioic acid (also known as N-phenylacetylglutamic acid).

As a byproduct of microbial-host phenylalanine co-metabolism, this molecule presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2]. Structurally, it contains a phenylacetamido group and a pentanedioic acid (glutamic acid) moiety, yielding two carboxylic acid functional groups (approximate pKa values of 2.1 and 4.1). Its highly polar, dual-acidic nature makes it highly susceptible to poor retention, severe peak tailing, and split peaks if the chromatographic system is not rigorously optimized.

Part 1: Diagnostic Q&A - Addressing Poor Peak Shape

Q1: Why is my 2-(2-Phenylacetamido)pentanedioic acid peak exhibiting severe tailing (USP Tailing Factor > 1.5)?

Causality & Mechanism: Peak tailing for acidic compounds typically stems from secondary interactions or pH mismatch. Because this analyte has two carboxylic acids, operating at a mobile phase pH close to its pKa (e.g., pH 3.0 – 4.5) forces the molecules into a mixed ionization state. Ionized carboxylates interact strongly with residual metal impurities in the silica matrix or stainless steel hardware via metal chelation. Furthermore, unendcapped, ionized silanols on the stationary phase will cause secondary hydrogen bonding with the analyte's amide group, as noted in 's troubleshooting standards. Self-Validating Solution: Adjust the mobile phase pH to at least 1 pH unit below the lowest pKa (target pH 1.8 – 2.0 using Trifluoroacetic acid or Phosphoric acid) to ensure full protonation. If tailing persists after pH adjustment, the issue is likely hardware-related. Passivate the LC system to remove metal cations (see protocol below)[3].

Q2: The peak shape was initially Gaussian but has degraded into a broad, split peak over several injections. What is happening?

Causality & Mechanism: A progressive degradation into broad or split peaks often indicates column voiding, frit blockage, or sample solvent mismatch. For highly polar analytes, injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol or Acetonitrile) causes the analyte to travel rapidly through the column head before partitioning, leading to a split peak (fronting)[3]. Alternatively, matrix accumulation from complex biological samples can precipitate on the column inlet[4]. Self-Validating Solution: Match the injection solvent exactly to the initial mobile phase conditions (e.g., 95% Aqueous / 5% Organic). To validate if the frit is blocked, reverse the column (only if permitted by the manufacturer) and flush into a waste beaker. If backpressure drops and peak shape is restored, inlet contamination was the root cause, as outlined by .

Q3: Retention times are shifting, and peak symmetry is inconsistent between batches. Is the column failing?

Causality & Mechanism: Do not immediately blame the column[5]. Inadequate buffering capacity is the primary cause of retention time drift for ionizable compounds. If the buffer concentration is too low (<10 mM), the local pH at the injection band shifts as the sample matrix mixes with the mobile phase, altering the ionization state of the pentanedioic acid moiety. Self-Validating Solution: Increase the buffer concentration to 20–25 mM. Ensure the buffer's pKa is within ±1 unit of the target mobile phase pH. For example, use a phosphate buffer (pKa ~2.1) when operating at pH 2.0.

Part 2: Visual Diagnostics

PeakShapeTroubleshooting Start Analyze Peak Shape 2-(2-Phenylacetamido)pentanedioic acid Tailing Peak Tailing (Tf > 1.5) Start->Tailing Split Split / Broad Peak Start->Split CheckPH Check Mobile Phase pH Is pH < 2.5? Tailing->CheckPH CheckSolvent Check Injection Solvent Matches Mobile Phase? Split->CheckSolvent AdjustPH Adjust pH to 2.0 Increase Buffer to 25mM CheckPH->AdjustPH No CheckMetal Check Hardware Passivate LC System CheckPH->CheckMetal Yes MatchSolv Dilute Sample in Initial Mobile Phase CheckSolvent->MatchSolv No CheckFrit Check Column Frit Reverse Flush / Replace CheckSolvent->CheckFrit Yes

Diagnostic workflow for resolving peak tailing and splitting in acidic analyte HPLC analysis.

IonizationState LowPH LowPH MidPH pH 3.0 - 5.0 Mixed Ionization (Mono-anion) LowPH->MidPH Increasing pH RP_Ret Strong RP Retention Sharp Peaks LowPH->RP_Ret HighPH HighPH MidPH->HighPH Increasing pH RP_Poor Poor Retention Peak Tailing/Splitting MidPH->RP_Poor HILIC Requires HILIC or Ion-Pairing HighPH->HILIC

Effect of mobile phase pH on ionization state and chromatographic behavior of the diacid.

Part 3: Quantitative Data & Optimization Parameters

To illustrate the impact of mobile phase conditions on 2-(2-Phenylacetamido)pentanedioic acid, the following table summarizes typical optimization data observed during method development:

Mobile Phase pHBuffer ConcentrationInjection SolventUSP Tailing Factor (Tf)Retention Factor (k')Chromatographic Outcome
4.5 (Acetate)5 mM100% MeOH2.45 (Severe Tailing)0.8 (Poor)Mixed ionization, solvent mismatch
2.5 (Phosphate)10 mM50% MeOH / 50% Aq1.60 (Moderate Tailing)2.1 (Acceptable)Insufficient buffer capacity
2.0 (Phosphate)25 mM100% Initial Mobile Phase1.05 (Excellent)4.5 (Optimal)Fully protonated, matched solvent

Part 4: Experimental Protocols

To guarantee a self-validating system, follow these rigorous, step-by-step methodologies to eliminate secondary interactions and ensure robust peak shape.

Protocol A: System Passivation (Removing Metal Chelating Sites)

Because the diacid structure is highly prone to metal chelation, passivating the stainless steel hardware is critical if peak tailing persists despite optimal pH.

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume union.

  • Organic Flush: Flush the entire HPLC system (lines, autosampler, and detector flow cell) with HPLC-grade Isopropanol for 15 minutes at 1.0 mL/min to remove residual organics.

  • Acid Wash: Flush the system with 20% Nitric Acid (aqueous) for 30 minutes at 1.0 mL/min. (Caution: Ensure no halogenated solvents are present in the system prior to this step to prevent pitting).

  • Neutralization: Flush copiously with HPLC-grade Water until the effluent pH is neutral (approximately 45–60 minutes).

Protocol B: Mobile Phase Preparation (Target pH 2.0)

Proper buffering ensures the analyte remains fully protonated, preventing peak distortion.

  • Weigh Buffer: Weigh exactly 3.40 g of Monobasic Potassium Phosphate (KH₂PO₄) and dissolve it in 1.0 L of LC-MS grade water to create a 25 mM solution.

  • Titration: Titrate the solution with 85% Phosphoric Acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until exactly pH 2.0 is reached.

  • Filtration: Filter the aqueous mobile phase through a 0.22 µm hydrophilic PTFE or Nylon membrane filter to remove particulates that could cause frit blockage[3].

  • Degassing: Degas the solvent ultrasonically for 10 minutes prior to placing it on the LC system to prevent micro-bubble formation in the pump heads.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers.[Link]

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI News.[Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex Technical Support. [Link]

  • MicroSolv Technology Corporation. "Troubleshooting Problems With Poor HPLC Results Before Examining the Column." MicroSolv Tips & Suggestions.[Link]

  • ACS Omega. "Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases." ACS Publications.[Link]

  • MDPI. "Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria." Metabolites. [Link]

Sources

Optimizing electrospray ionization parameters for 2-(2-Phenylacetamido)pentanedioic acid detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(2-Phenylacetamido)pentanedioic acid via Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method development and troubleshooting. The information herein is grounded in established principles of mass spectrometry and practical field experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2-(2-Phenylacetamido)pentanedioic acid, a molecule containing both a carboxylic acid and an amide functional group.

Q1: Which ionization mode, positive or negative, is better for 2-(2-Phenylacetamido)pentanedioic acid?

A1: Due to the presence of two carboxylic acid groups, negative ion mode (ESI-) is generally preferred . These acidic protons are readily lost, forming a stable [M-H]⁻ ion. While the amide group could be protonated in positive ion mode (ESI+), the gas-phase acidity of the carboxylic acids makes deprotonation a more favorable ionization pathway. It is, however, always recommended to test both modes during initial method development to confirm the optimal response for your specific instrument and conditions.[1]

Q2: What is the expected m/z for the primary ion in negative mode?

A2: The molecular weight of 2-(2-Phenylacetamido)pentanedioic acid is approximately 279.28 g/mol . In negative ion mode, you should primarily look for the singly deprotonated molecule, [M-H]⁻, at an m/z of approximately 278.27 . It is also possible to observe the doubly deprotonated molecule, [M-2H]²⁻, at an m/z of around 138.63, though this is typically less abundant.

Q3: How does the mobile phase pH affect signal intensity?

A3: The pH of the mobile phase is a critical parameter. For negative ion mode, a slightly basic or neutral pH would be expected to enhance deprotonation in the liquid phase, leading to better signal intensity. However, in reversed-phase chromatography, a slightly acidic mobile phase is often used to ensure good peak shape for acidic compounds. This creates a situation where the optimal conditions for chromatography and ionization can be at odds.[2][3] Often, a compromise is found by using a mobile phase with a low concentration of a weak acid, or by adding a base post-column.[2]

Q4: What are the best mobile phase additives for negative ion mode analysis of this compound?

A4: While it may seem counterintuitive, low concentrations of weak organic acids like acetic or propionic acid can sometimes improve ESI- response for certain analytes.[4][5] However, strong acids like trifluoroacetic acid (TFA) should generally be avoided as they can cause significant signal suppression.[5] For enhancing negative ion signal, volatile bases like ammonium hydroxide or buffers such as ammonium acetate or ammonium formate can be beneficial, though they may require more careful optimization to avoid instability.[4][6]

Q5: What are the key instrument parameters to optimize for this analysis?

A5: The most critical ESI source parameters to optimize are:

  • Capillary Voltage: This voltage drives the electrospray process. It should be tuned to achieve a stable spray and maximize ion signal.[7][8]

  • Cone Voltage (or Fragmentor/Nozzle Voltage): This potential difference helps to desolvate ions and can be increased to induce in-source fragmentation.[7][9] Careful optimization is needed to maximize the precursor ion signal without causing excessive fragmentation.

  • Desolvation Gas Temperature and Flow Rate: These parameters are crucial for efficient solvent evaporation.[10][11][12] Higher temperatures and flow rates can improve desolvation but can also lead to thermal degradation of the analyte if set too high.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the analysis of 2-(2-Phenylacetamido)pentanedioic acid.

Problem 1: Poor or No Signal Intensity

Symptom: The peak for the [M-H]⁻ ion is very weak or not observable, even with a direct infusion of a standard solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low signal intensity.

Step-by-Step Guide:

  • Confirm Ionization Mode: Double-check that the mass spectrometer is operating in negative ion mode.

  • Optimize Source Voltages:

    • Protocol: Infuse a standard solution (e.g., 1 µg/mL) of your analyte directly into the mass spectrometer. While monitoring the signal for the [M-H]⁻ ion, systematically vary the capillary voltage (e.g., from -2.0 to -4.5 kV) and the cone voltage (e.g., from -20 to -60 V) to find the optimal settings.[1]

    • Rationale: Every analyte and instrument combination has a "sweet spot" for these voltages to achieve stable spray and efficient ion transfer without fragmentation.[7][13]

  • Optimize Desolvation Gas:

    • Protocol: Using the optimized voltages from the previous step, vary the desolvation gas temperature (e.g., from 250°C to 450°C) and flow rate.[10][14]

    • Rationale: Efficient desolvation is necessary to liberate gas-phase ions from the solvent droplets.[8][15] Insufficient desolvation can lead to the formation of solvent adducts and a reduced signal for the desired ion.

  • Evaluate Mobile Phase:

    • Protocol: Test different mobile phase compositions. If you are using an acidic modifier like formic acid, try reducing its concentration or replacing it with a small amount of ammonium acetate (e.g., 5 mM).[6] You can also try a mobile phase with no additives.

    • Rationale: The composition of the mobile phase directly impacts the ionization efficiency in the ESI source. For acidic compounds in negative mode, reducing the proton concentration can enhance deprotonation.[3][16]

  • Check Sample Integrity: Ensure your sample has not degraded and that the concentration is appropriate.[17] Too high a concentration can lead to ion suppression.

Problem 2: In-source Fragmentation

Symptom: The abundance of the [M-H]⁻ ion is low, but there are significant signals at lower m/z values that correspond to fragments of the molecule. For 2-(2-Phenylacetamido)pentanedioic acid, common neutral losses could include H₂O (18 Da) and CO₂ (44 Da) from the carboxylic acid groups.[18][19]

Solutions and Rationale:

  • Reduce Cone/Fragmentor Voltage: This is the most common cause of in-source fragmentation. The cone voltage creates an electric field that accelerates ions, and if this acceleration is too high, collisions with gas molecules will cause the ions to fragment.[7][9] Systematically lower the cone voltage until the precursor ion is the most abundant species.

  • Lower Desolvation Temperature: While less common, excessively high temperatures can sometimes induce thermal degradation of the analyte in the source. Try reducing the desolvation temperature in increments of 25-50°C.

  • Check for Metal Adducts: In some cases, the formation of metal adducts (e.g., [M+Na-2H]⁻) can be more stable and prone to fragmentation. Ensure high-purity solvents and additives are used to minimize metal contamination.[20]

Problem 3: Poor Peak Shape in LC-MS

Symptom: When performing LC-MS, the chromatographic peak for 2-(2-Phenylacetamido)pentanedioic acid is broad, tailing, or split.

Solutions and Rationale:

  • Adjust Mobile Phase pH: For acidic compounds on a C18 column, a mobile phase pH of around 2.5-3.5 is often required to suppress the ionization of silanol groups on the stationary phase and ensure the analyte is in a single protonation state. This is often achieved by adding 0.1% formic acid.[6]

  • The Chromatography vs. MS Dilemma: As noted in FAQ 3, the optimal pH for chromatography (acidic) may suppress the signal in negative mode ESI. If good peak shape requires an acidic mobile phase that results in poor sensitivity, consider the following:

    • Post-Column Addition: Use a T-junction after the analytical column to add a small amount of a basic solution (e.g., dilute ammonium hydroxide) to raise the pH of the eluent just before it enters the mass spectrometer.[2] This allows for separate optimization of the chromatographic and ionization conditions.

    • Alternative Stationary Phases: Consider using a column that is more stable at a neutral or slightly basic pH, such as a hybrid-silica or polymer-based column.

III. Recommended Starting ESI Parameters

The following table provides a set of recommended starting parameters for the analysis of 2-(2-Phenylacetamido)pentanedioic acid. These should be used as a starting point and further optimized for your specific instrument.

ParameterRecommended Starting Value (Negative Ion Mode)Rationale
Ionization Mode Negative (ESI-)The two carboxylic acid groups readily deprotonate.
Capillary Voltage -3.0 kVA typical starting point for stable spray in negative mode.[8]
Cone/Fragmentor Voltage -35 VA moderate voltage to aid desolvation without causing excessive fragmentation.[7][9]
Desolvation Gas Temp. 350 °CBalances efficient solvent evaporation with analyte stability.[10]
Desolvation Gas Flow 600 L/HrA typical flow rate for standard analytical LC flow rates. Adjust based on your LC flow.
Nebulizer Gas Pressure 35 psiAssists in droplet formation.[11]
Mobile Phase A Water + 0.1% Acetic Acid or 5mM Ammonium AcetateAcetic acid is a weaker acid than formic and may cause less suppression. Ammonium acetate can buffer the pH.[4][6]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.

IV. References

  • Vertex AI Search. (2021, October 4). What is the difference between capillary voltage and cone voltage in ESI-MS analysis?

  • PubMed. (n.d.). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Retrieved from

  • Canadian Science Publishing. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from

  • Journal of the American Society for Mass Spectrometry. (2022, May 5). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Retrieved from

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from

  • ACS Publications. (n.d.). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Retrieved from

  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from

  • ACS Publications. (n.d.). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Retrieved from

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from

  • Wiley Analytical Science. (2020, October 1). Better ionization with pH optimization. Retrieved from

  • LCGC International. (2026, January 1). Electrospray Ionization for Mass Spectrometry. Retrieved from

  • RSC Publishing. (2016, March 10). High desolvation temperature facilitates the ESI-source H/D exchange at non-labile sites of hydroxybenzoic acids and aromatic amino acids. Retrieved from

  • ResearchGate. (n.d.). High desolvation temperature facilitates in ESI-source H/D exchange at non-labile sites of hydroxybenzoic acids and aromatic amino acids. Retrieved from

  • Chair of Analytical Chemistry. (2019, January 23). Optimization of flow splitting and make‐up flow conditions in liquid chromatography/electrospray ionization mass spectrometry. Retrieved from

  • Kruve lab. (2019, January 16). Optimization of flow splitting and make‐up flow conditions in liquid chromatography/electrospray ionization mass spectrometry. Retrieved from

  • Chromatography Forum. (2011, June 22). ESI Negative mode for acidic analytes. Retrieved from

  • ACS Publications. (2014, June 11). Effect of Swirling Desolvation Gas Flow in an Atmospheric Pressure Ion Source. Retrieved from

  • PMC. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from

  • Benchchem. (n.d.). troubleshooting low signal intensity of eriodictyol chalcone in mass spectrometry. Retrieved from

  • University of Victoria. (2015, July 26). Spatial effects on electrospray ionization response. Retrieved from

  • HALO® Columns for Chromatography Separations. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from

  • ResearchGate. (2025, August 7). Comprehensive investigation of the influence of acidic, basic, and organic mobile phase composition on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS. Retrieved from

  • Chemistry Stack Exchange. (2017, December 2). Cone voltage on mass spectrometers. Retrieved from

  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low signal intensity in mass spectrometry for polymethoxyflavonoids. Retrieved from

  • ACS Publications. (2025, April 15). Critical Role of Voltage Application Points in “Analog” and “Digital” Electrospray Ionization Mass Spectrometry. Retrieved from

  • PLOS One. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from

  • Harvard Apparatus. (n.d.). Electrospray Ionization Mass Spectrometric Analyses of Phospholipids from Rat and Human Pancreatic Islets and Subcellular Membranes. Retrieved from

  • Temple University. (2023, January 13). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from

  • ResearchGate. (2014, September 27). Electrospray ionization mass spectra of pentoses, hexoses, and 2-deoxy-2-fluoro-D-glucose. Retrieved from

  • Analyst (RSC Publishing). (n.d.). Metal salt assisted electrospray ionization mass spectrometry for the soft ionization of GAP polymers in negative ion mode. Retrieved from

Sources

Technical Support Center: Overcoming Matrix Effects in 2-(2-Phenylacetamido)pentanedioic acid LC-MS Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS quantification of 2-(2-Phenylacetamido)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common but critical challenge of matrix effects in bioanalysis. As Senior Application Scientists, we provide this guide based on established principles and field-proven experience to ensure the accuracy and reliability of your quantitative data.

Section 1: Understanding the Core Problem: Matrix Effects
FAQ 1: What are matrix effects in LC-MS/MS analysis, and why are they a concern for an acidic compound like 2-(2-Phenylacetamido)pentanedioic acid?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3]

For an acidic compound like 2-(2-Phenylacetamido)pentanedioic acid, which is typically analyzed in negative ion mode using electrospray ionization (ESI), this is a significant concern. Biological matrices such as plasma, serum, or urine are complex mixtures containing salts, proteins, and phospholipids.[2] Phospholipids are particularly notorious for causing ion suppression in ESI by competing with the analyte for charge at the droplet surface or by altering the physical properties of the droplet, such as its surface tension and evaporation efficiency.[4] This competition can lead to an underestimation of the true analyte concentration.

FAQ 2: How do matrix effects manifest in my data? (Ion suppression vs. enhancement)

Matrix effects typically manifest in two ways:

  • Ion Suppression: This is the most common form of matrix effect.[3][5] It results in a decreased analyte signal (lower peak area) in the presence of the matrix compared to the signal in a clean solvent. This leads to an underestimation of the analyte's concentration.

  • Ion Enhancement: Less common, this results in an increased analyte signal in the presence of the matrix.[1][3] This can occur if matrix components improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.

Both suppression and enhancement compromise data integrity, leading to poor accuracy and precision in your results.[1]

FAQ 3: What are the common sources of matrix effects in biological samples like plasma or urine?

The primary sources of matrix effects are endogenous and exogenous components within the biological sample.

  • Endogenous Components: These are substances naturally present in the biological fluid. In plasma and serum, phospholipids are a major culprit, often co-extracting with analytes and eluting in the same chromatographic window.[5] Other sources include salts, endogenous metabolites, and proteins.

  • Exogenous Components: These substances are introduced from external sources, such as concomitant medications, metabolites of those medications, or even contaminants from laboratory equipment like plasticizers or detergents.[6]

The complexity and variability of these components between different patient samples can lead to inconsistent and unreliable results.[7][8]

Section 2: Diagnosis and Quantification of Matrix Effects
FAQ 4: How can I quantitatively assess the matrix effect for my analyte?

Regulatory agencies like the FDA mandate the evaluation of matrix effects during bioanalytical method validation.[3][9][10] The most widely accepted method is the post-extraction spike comparison. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To account for variability, this should be tested using at least six different lots of blank matrix. The precision of the matrix factor, expressed as the coefficient of variation (CV%), should be ≤15%.

When using a stable isotope-labeled internal standard (SIL-IS), the IS-Normalized MF is calculated to demonstrate that the IS effectively compensates for the matrix effect:

IS-Normalized MF = (Analyte/IS Peak Response Ratio in Presence of Matrix) / (Analyte/IS Peak Response Ratio in Neat Solution)

The CV% for the IS-Normalized MF should also be within acceptable limits (typically ≤15%).[10]

Detailed Protocol: Step-by-Step Guide to Calculating Matrix Factor (MF)

Objective: To quantitatively determine the degree of ion suppression or enhancement for 2-(2-Phenylacetamido)pentanedioic acid.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources.

  • Neat solution (typically the mobile phase or reconstitution solvent).

  • Stock solutions of your analyte and the SIL-Internal Standard.

Procedure:

  • Prepare Sample Set A (Analyte in Matrix): a. Take a known volume of blank matrix extract (processed using your final sample preparation method). b. Spike with the analyte and internal standard at a known concentration (e.g., a low and high QC level).

  • Prepare Sample Set B (Analyte in Neat Solution): a. Take the same volume of neat solution as used in Step 1a. b. Spike with the analyte and internal standard to the exact same final concentration as in Step 1b.

  • Analysis: a. Inject both sets of samples onto the LC-MS/MS system. b. Record the peak areas for the analyte and the internal standard.

  • Calculation: a. For each of the 6 matrix lots, calculate the Matrix Factor (MF):

    • MF = (Mean Analyte Peak Area from Set A) / (Mean Analyte Peak Area from Set B) b. Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Mean Analyte/IS Area Ratio from Set A) / (Mean Analyte/IS Area Ratio from Set B) c. Calculate the Coefficient of Variation (CV%) for the MF and IS-Normalized MF across the 6 lots.

Acceptance Criteria (based on FDA M10 Guidance): The CV of the IS-Normalized MF should be ≤15%.[10][11]

cluster_source ESI Source ESI ESI Droplet (Analyte + Matrix Components) Analyte_Ion [Analyte-H]- ESI->Analyte_Ion Evaporation & Ionization Matrix_Ion [Matrix-H]- ESI->Matrix_Ion Competition for Surface/Charge MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Desired Signal Matrix_Ion->MS_Inlet Suppresses Analyte Signal (Reduced Detection)

Caption: Mechanism of Ion Suppression in the ESI Source.

Section 3: Mitigation Strategies: A Multi-Pronged Approach
Subsection 3.1: Sample Preparation - The First Line of Defense
FAQ 5: Which sample preparation technique is most effective at reducing matrix effects for my analyte?

The most effective technique is one that selectively removes interferences, particularly phospholipids, while maximizing analyte recovery.[5][12] While simple Protein Precipitation (PPT) is fast, it is often insufficient as it does not effectively remove phospholipids. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer better cleanup.[5]

For phospholipids, specialized techniques like HybridSPE-Phospholipid technology are highly effective.[13] This method combines the simplicity of PPT with a specific filtration step that uses zirconia-coated particles to bind and remove phospholipids via a Lewis acid-base interaction.[13]

Data Table: Comparison of Common Sample Preparation Techniques
TechniqueTypical Analyte RecoveryPhospholipid Removal EfficiencyThroughputConclusion
Protein Precipitation (PPT) Good to ExcellentPoor (<10%)HighFast but provides the least clean extract, prone to significant matrix effects.
Liquid-Liquid Extraction (LLE) Variable (Analyte Dependent)Moderate to GoodMediumCan be selective, but may require optimization and can be labor-intensive.[5]
Solid-Phase Extraction (SPE) Good to ExcellentGoodMediumHighly effective and selective, but requires method development.
HybridSPE-Phospholipid ExcellentExcellent (>99%)HighOffers the best combination of high throughput and superior matrix removal.
Detailed Protocol: Example HybridSPE-Phospholipid Protocol for Plasma Samples

Objective: To efficiently remove proteins and phospholipids from plasma samples prior to LC-MS analysis of 2-(2-Phenylacetamido)pentanedioic acid.

Materials:

  • HybridSPE-Phospholipid 96-well plate or cartridges.

  • Plasma samples containing the analyte.

  • Acetonitrile with 1% formic acid (Precipitation Solvent).

  • Collection plate.

  • Vacuum manifold.

Procedure:

  • Sample Addition: Add 100 µL of plasma sample to each well of the HybridSPE plate.

  • Protein Precipitation: Add 300 µL of the cold Precipitation Solvent to each well.

  • Mix: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.

  • Elution/Filtration: Place the plate on a vacuum manifold and apply vacuum (e.g., -10 in. Hg). The protein-free and phospholipid-free filtrate is collected in the collection plate below.

  • Evaporation & Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

This "In-well Precipitation" method concurrently removes both precipitated proteins and phospholipids, providing a very clean extract ready for analysis.[13]

node_start node_start node_process node_process node_output node_output node_waste node_waste Start Start: 100µL Plasma Sample Add_Solvent Add 300µL Acetonitrile w/ 1% Formic Acid Start->Add_Solvent Vortex Vortex 1 min (Precipitates Proteins) Add_Solvent->Vortex Apply_Vacuum Apply Vacuum to HybridSPE Plate Vortex->Apply_Vacuum Collect Collect Clean Eluate Apply_Vacuum->Collect Analyte Passes Through Trapped Proteins & Phospholipids Trapped in Zirconia Bed Apply_Vacuum->Trapped Evap Evaporate & Reconstitute Collect->Evap Inject Inject into LC-MS/MS Evap->Inject

Caption: Workflow for HybridSPE-Phospholipid Sample Preparation.

Subsection 3.2: The Role of Chromatography
FAQ 6: Can I mitigate matrix effects by changing my LC method?

Yes. Optimizing chromatographic separation is a powerful strategy.[2][12] The goal is to chromatographically separate your analyte from the co-eluting matrix components that cause interference.

  • Improve Resolution: Use a more efficient column (e.g., smaller particle size) or adjust the mobile phase gradient to better resolve the analyte peak from the "matrix band."

  • Divert Flow: Use a divert valve to send the highly contaminated, early-eluting portion of the run (containing salts and other polar interferences) to waste instead of the mass spectrometer.

  • Change Stationary Phase: Switching to a column with a different selectivity (e.g., a PFP or HILIC column instead of a C18) can change the elution order and move your analyte away from interferences.

Subsection 3.3: The Power of Internal Standards
FAQ 7: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the gold standard for correcting matrix effects?

A SIL-IS is a version of the analyte where one or more atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).[14] It is considered the gold standard because:

  • Identical Physicochemical Properties: It has nearly identical chemical properties, extraction recovery, and chromatographic retention time as the analyte.[14][15]

  • Co-elution: It co-elutes perfectly with the analyte.

  • Equivalent Ionization: It experiences the same degree of ion suppression or enhancement as the analyte in the ESI source.[14][16]

Because the SIL-IS behaves almost identically to the analyte throughout the entire process, the ratio of the analyte's response to the IS's response remains constant, even if the absolute signal for both is suppressed.[7] This allows for accurate correction of variations caused by matrix effects and sample preparation.[14][17]

FAQ 8: What are the key considerations when selecting or synthesizing a SIL-IS for 2-(2-Phenylacetamido)pentanedioic acid?
  • Mass Difference: The mass difference between the SIL-IS and the analyte should be at least 3-4 Da to prevent isotopic crosstalk, where the natural isotopes of the analyte interfere with the signal of the IS.[14]

  • Isotopic Stability: Use stable isotopes like ¹³C or ¹⁵N where possible. Deuterium (²H) labels can sometimes be prone to back-exchange, although this is less common with labels on aromatic rings or stable carbon atoms.[14][15]

  • Position of Label: The label should be placed in a part of the molecule that is not susceptible to metabolic cleavage.

  • Isotopic Purity: The SIL-IS should have high isotopic purity to ensure that it does not contain a significant amount of the unlabeled analyte, which would interfere with the quantification of low-level samples.[14]

FAQ 9: My SIL-IS is not perfectly co-eluting with my analyte. Is this a problem?

Yes, this can be a problem. A slight shift in retention time, sometimes seen with heavily deuterated internal standards, can cause the analyte and the IS to experience different matrix effects if they are on the leading or trailing edge of a narrow band of interfering components.[14][15] The goal is to have the greatest possible overlap between the chromatographic peaks of the analyte and the IS so that they are exposed to the same matrix environment at the same time.[14] If a significant shift is observed, using a ¹³C-labeled standard is often preferred.

Section 4: Troubleshooting Common Scenarios
FAQ 10: I'm seeing significant ion suppression even after using SPE. What are my next steps?

If a well-developed SPE method still results in ion suppression, consider the following:

  • Re-evaluate the SPE Method: Ensure the wash steps are stringent enough to remove interferences without causing analyte loss. You may need to try a different sorbent chemistry (e.g., mixed-mode or ion exchange).

  • Optimize Chromatography: As discussed in FAQ 6, focus on improving the separation between your analyte and the region where suppression occurs. A post-column infusion experiment can help identify the exact retention time of the interfering components.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective.[18] Diluting the sample reduces the concentration of all matrix components. This is only feasible if your assay has sufficient sensitivity to measure the diluted analyte.

  • Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is a gas-phase ionization technique and can be less susceptible to interferences from non-volatile salts and phospholipids.

FAQ 11: My results are highly variable between different patient samples. How do I address inter-individual matrix effects?

High variability between individuals is a classic sign of matrix effects that are not being adequately corrected.[7]

  • Implement a SIL-IS: This is the most robust solution. A non-isotope-labeled (analogue) internal standard may not have the same ionization properties and cannot correct for inter-individual differences as effectively as a SIL-IS.[7]

  • Improve Sample Cleanup: The variability is likely due to differing levels of interfering substances (e.g., phospholipids, metabolites) between patients. A more rigorous sample preparation method like HybridSPE will remove these interferences more consistently across all samples.

  • Matrix-Matched Calibrators: Ensure your calibration standards and QCs are prepared in the same biological matrix as your study samples to mimic the matrix effect as closely as possible.[2]

node_q node_q node_a node_a node_s node_s node_f node_f Start Problem: Inaccurate or Irreproducible Results Q1 Is a SIL-IS being used? Start->Q1 A1_No Implement a validated SIL-IS. This is the most crucial step. Q1->A1_No No Q2 Is sample cleanup adequate? (e.g., PPT only) Q1->Q2 Yes A1_No->Q2 A2_No Improve sample prep. Use SPE or HybridSPE to remove phospholipids. Q2->A2_No No Q3 Does analyte co-elute with matrix interferences? Q2->Q3 Yes A2_No->Q3 A3_Yes Optimize chromatography. - Change gradient - Use different column - Implement divert valve Q3->A3_Yes Yes Success Problem Resolved: Accurate & Reproducible Quantification Q3->Success No A3_Yes->Success

Caption: Troubleshooting Decision Tree for Matrix Effects.

Section 5: Regulatory Expectations
FAQ 12: What do regulatory bodies like the FDA require regarding the evaluation of matrix effects for bioanalytical method validation?

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), harmonized under the ICH M10 guideline, have specific requirements for matrix effect evaluation during bioanalytical method validation.[3][11]

Key requirements include:

  • Assessment is Mandatory: The effect of the matrix on ion suppression/enhancement must be investigated for all LC-MS/MS methods.[9][10]

  • Use of Multiple Lots: Matrix effects should be evaluated in at least six different lots of the biological matrix to assess inter-individual variability.[10]

  • Quantitative Evaluation: The matrix factor (and IS-normalized matrix factor) should be calculated. The precision (CV%) of the IS-normalized matrix factor across the lots should not exceed 15%.[10][11]

  • Selectivity: The method must demonstrate selectivity by showing a lack of interfering peaks at the retention time of the analyte and IS in blank matrix samples.[10]

Failure to properly evaluate and control for matrix effects is a common reason for the rejection of bioanalytical data during regulatory review.[3]

References
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS.
  • Fung, E. N., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Kiefer, P., et al. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry - ACS Publications.
  • Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Rojas-Garcés, C., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • SelectScience. (2016, April 19). Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Sigma-Aldrich. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Hewavitharana, A. K., et al. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis.
  • De Nys, H., et al. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Zhang, G., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Rahman, M. M., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • Astarita, G., et al. (n.d.). Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. Cronfa.

Sources

Improving liquid-liquid extraction recovery of 2-(2-Phenylacetamido)pentanedioic acid from biofluids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the liquid-liquid extraction (LLE) of 2-(2-Phenylacetamido)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the recovery of this analyte from complex biofluids. This document moves beyond simple protocols to explain the scientific principles behind the methods, empowering you to troubleshoot and optimize your extraction effectively.

Section 1: Understanding the Analyte - Physicochemical Properties

Successful LLE begins with a deep understanding of the target molecule. 2-(2-Phenylacetamido)pentanedioic acid is, in essence, N-phenylacetyl-glutamic acid. Its structure contains two carboxylic acid functional groups and a phenylacetyl moiety. These features dictate its behavior in a two-phase solvent system.

PropertyPredicted Value / CommentImplication for LLE
Molecular Formula C₁₃H₁₅NO₅-
Molecular Weight 265.26 g/mol [3]-
pKa₁ (α-carboxyl) ~2.2 - 2.5The first acidic proton. At a pH above this value, the molecule will carry a negative charge.
pKa₂ (γ-carboxyl) ~4.0 - 4.5The second acidic proton. At a pH above this value, the molecule will carry a double negative charge.
Predicted logP ~1.0 - 1.5 (in neutral form)Indicates moderate lipophilicity when uncharged. A positive logP suggests the neutral form will favor partitioning into an organic solvent over water.[4]
Predicted logD at pH 7.4 < -2.0At physiological pH, the molecule is fully ionized (doubly deprotonated) and thus highly water-soluble (hydrophilic), making direct extraction into an organic solvent impossible.

Note: pKa and logP values are estimates derived from the known values of glutamic acid and phenylacetic acid and are influenced by the amide linkage. These should be used as a guide for method development.

Section 2: The Core Principle - pH-Dependent Partitioning

For an acidic compound like 2-(2-Phenylacetamido)pentanedioic acid, pH is the master variable. The goal of the LLE is to render the analyte neutral, thereby maximizing its lipophilicity and driving it into the organic extraction solvent. To achieve this, the pH of the aqueous sample must be adjusted to be at least 2 pH units below the lowest pKa of the analyte.

LLE_Principle

Caption: pH-dependent partitioning of an acidic analyte during LLE.

Section 3: Recommended Starting Protocol for LLE from Plasma

This protocol serves as a robust starting point for your method development.

Materials:

  • Plasma sample containing 2-(2-Phenylacetamido)pentanedioic acid

  • Internal Standard (IS) solution (e.g., an isotopic-labeled version of the analyte)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (HPLC grade or equivalent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer and Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of IS solution to the plasma sample. Vortex briefly.

  • Acidification: Add 50 µL of 1M HCl to the sample. This will precipitate proteins and adjust the pH to approximately 1-2, ensuring the analyte is in its neutral form. Vortex for 30 seconds.

  • Protein Precipitation & Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean 2 mL tube.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte partitioning.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the aqueous layer and any interfacial precipitate.

  • Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase for your analytical method (e.g., LC-MS/MS).

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during the LLE of polar acidic compounds from biofluids.

Q1: My recovery of 2-(2-Phenylacetamido)pentanedioic acid is consistently low (<50%). What are the primary causes?

A1: Low recovery is the most frequent challenge and typically stems from one of three areas:

  • Incorrect pH: The most critical factor. If the pH of the aqueous sample is not sufficiently acidic (i.e., >2.0), the analyte will remain partially or fully ionized and will not partition efficiently into the organic solvent.

    • Solution: Verify the pH of your acidified sample using a micro-pH probe or pH paper. Ensure you are adding enough acid to bring the pH to at least 2 units below the lowest pKa (~2.2). A target pH of <2.0 is recommended.

  • Inappropriate Solvent Choice: While ethyl acetate is a good starting point, its polarity may not be optimal for this specific analyte. The analyte, even in its neutral form, retains some polarity due to the amide and carboxyl groups.

    • Solution: Test a more polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or a mixture, such as Dichloromethane:Isopropanol (9:1 v/v). Avoid highly polar solvents like acetonitrile, which are water-miscible unless a salting-out procedure is used.[5]

  • Insufficient Mixing: Inadequate contact between the aqueous and organic phases will result in poor extraction efficiency.

    • Solution: Increase the vortexing time to 2-3 minutes or use a mechanical shaker. Ensure a visible vortex is formed to maximize the surface area between the two phases. However, be aware that overly aggressive shaking can promote emulsion formation.[6]

Q2: I'm observing a thick, stable emulsion between the aqueous and organic layers that won't separate. How can I resolve this?

A2: Emulsion formation is common when extracting from biofluids like plasma, which are rich in lipids and proteins that can act as surfactants.[7]

  • Mechanism: Vigorous shaking disperses one liquid phase into the other as fine droplets, which are stabilized by endogenous emulsifiers, preventing them from coalescing.[8]

  • Solutions (from least to most disruptive):

    • Gentle Mixing: Instead of vigorous vortexing, try gentle, repeated inversions of the tube or use a tube rocker for 10-15 minutes. This reduces the energy input that creates emulsions.

    • Centrifugation: Increase the centrifugation speed or time (e.g., 4,000 x g for 10-15 minutes). The g-force can help break the emulsion and compact the interfacial layer.[9]

    • Salting Out: Add a small amount of salt (e.g., sodium chloride or ammonium sulfate) to the sample before adding the organic solvent. This increases the ionic strength of the aqueous layer, which helps to break the emulsion and can also improve the recovery of polar analytes.[10][11]

    • Temperature Change: Chilling the sample in an ice bath can sometimes alter the physical properties of the emulsion, aiding in its collapse.

Q3: My recovery is highly variable between replicate samples. What could be the cause?

A3: High variability often points to inconsistencies in the manual extraction procedure.

  • Inconsistent pH Adjustment: Small variations in pipetting the acid can lead to significant pH differences between samples, directly impacting recovery.

  • Inconsistent Mixing: Differences in vortexing intensity or duration will alter extraction efficiency.

  • Inaccurate Volume Transfers: Inconsistent collection of the organic layer, especially if an emulsion is present, is a major source of variability.

    • Solution: Standardize every step of the process. Use calibrated pipettes. Vortex all samples simultaneously on a multi-tube vortexer if possible. When collecting the organic layer, aim to leave a small, consistent amount behind to avoid aspirating the aqueous phase.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use a protein precipitation step with a solvent like acetonitrile first, and then perform LLE on the supernatant?

A1: Yes, this is a valid "protein precipitation followed by LLE" (PPT-LLE) approach. After precipitating proteins with acetonitrile and centrifuging, you would transfer the supernatant, evaporate the acetonitrile (as it is miscible with water), reconstitute in an acidic buffer, and then proceed with the LLE using a water-immiscible solvent like ethyl acetate. A more advanced technique is Salting-Out Assisted LLE (SALLE), where a high concentration of salt is added to the plasma/acetonitrile mixture to force a phase separation, allowing for direct extraction.[12][13]

Q2: What is "back-extraction" and how can it help?

A2: Back-extraction is a powerful cleanup technique. After your initial extraction of the neutral analyte into the organic phase, you can add a fresh, basic aqueous solution (e.g., pH 9 buffer) to the organic extract. By vortexing this new system, the analyte, now deprotonated and charged, will be "back-extracted" into the clean aqueous phase, leaving neutral, lipophilic impurities behind in the organic layer. The clean aqueous phase can then be re-acidified and subjected to a final, quick LLE step. This significantly improves the cleanliness of the final extract.

Back_Extraction

Caption: Workflow diagram for LLE with a back-extraction cleanup step.

Q3: Is it better to perform one large-volume extraction or multiple smaller-volume extractions?

A3: It is almost always more efficient to perform multiple extractions with smaller volumes of organic solvent. For example, performing three sequential extractions with 500 µL of ethyl acetate will yield a higher recovery than a single extraction with 1.5 mL. Each subsequent extraction recovers a fraction of the analyte remaining in the aqueous phase, leading to a more exhaustive recovery overall.

References

Sources

Technical Support Center: Chromatographic Resolution of 2-(2-Phenylacetamido)pentanedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for resolving co-elution challenges involving isomers of 2-(2-Phenylacetamido)pentanedioic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering difficulties in achieving baseline separation of these critical stereoisomers.

The primary challenge with this compound stems from the chiral center at the C2 position of the pentanedioic acid backbone, leading to the presence of R- and S-enantiomers. This guide provides a systematic approach to troubleshooting co-elution, from initial problem assessment to advanced method development in both achiral and chiral chromatographic systems.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-(2-Phenylacetamido)pentanedioic acid isomers co-eluting on a standard C18 column?

Standard C18 columns are achiral stationary phases. They separate molecules based on differences in hydrophobicity. Enantiomers, such as the R- and S-isomers of your compound, have identical physical and chemical properties in an achiral environment, including hydrophobicity, pKa, and polarity. Therefore, they will not be resolved on a standard reverse-phase column and will elute as a single peak. To separate enantiomers, a chiral environment is necessary, which can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Q2: What is the fundamental difference between separating diastereomers and enantiomers?

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can therefore be separated using standard achiral chromatographic techniques like reverse-phase HPLC. Enantiomers, being non-superimposable mirror images, require a chiral environment for separation because they interact differently with other chiral molecules.

Q3: My synthesis might be producing diastereomers. How can I confirm this and separate them?

If your synthesis involves more than one chiral center, diastereomers are possible. You can attempt to separate them on a high-resolution achiral column (e.g., a modern C18 or Phenyl-Hexyl phase). Method development should focus on optimizing mobile phase pH, organic modifier, and temperature. The separation of diastereomers relies on exploiting subtle differences in their three-dimensional structures which affect their interaction with the stationary phase.

Q4: What is the first step I should take when choosing a chiral column for my enantiomers?

The first step is to screen a set of diverse chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly versatile and represent the most common starting point for chiral method development. A screening protocol using columns with different selectors, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate), under various mobile phase conditions (normal-phase, polar-organic, and reverse-phase) is the most efficient approach to finding an effective separation.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This guide presents a logical workflow for tackling the co-elution of 2-(2-Phenylacetamido)pentanedioic acid isomers.

Diagram: Troubleshooting Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development Path cluster_2 Phase 3: Optimization start Co-eluting Peak Observed check_purity Confirm Peak Purity (e.g., MS, PDA) start->check_purity identify_isomers Identify Isomer Type (Enantiomers vs. Diastereomers) check_purity->identify_isomers diastereomers Diastereomers Suspected identify_isomers->diastereomers enantiomers Enantiomers Confirmed identify_isomers->enantiomers achiral_md Achiral Method Development (RP-HPLC / HILIC) diastereomers->achiral_md Path A chiral_md Chiral Method Development (CSP Screening) enantiomers->chiral_md Path B optimize_achiral Optimize pH, Gradient, Temperature, Organic Modifier achiral_md->optimize_achiral optimize_chiral Optimize Mobile Phase, Temperature, Flow Rate chiral_md->optimize_chiral resolution_achieved Baseline Resolution Achieved optimize_achiral->resolution_achieved failed Resolution Not Achieved optimize_achiral->failed optimize_chiral->resolution_achieved optimize_chiral->failed failed->chiral_md Re-evaluate CSPs or consider derivatization

Caption: Logical workflow for troubleshooting isomer co-elution.

Part 1: Achiral Method Development for Diastereomers

If diastereomers are present, they can often be separated on standard reverse-phase columns. Your compound is polar and contains two carboxylic acid groups. The ionization of these groups is highly dependent on the mobile phase pH, which is the most critical parameter to adjust.

Key Principle: The retention of acidic compounds on a reverse-phase (C18) column increases as they become more protonated (less ionized). By adjusting the mobile phase pH to be at least 1.5-2 units below the pKa of the carboxylic acid groups, you can significantly increase retention and improve the chances of resolving diastereomers.

Experimental Protocol: pH Screening for Diastereomer Separation
  • Column: Use a high-performance C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Initial Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection: UV at 210 nm and 254 nm, or Mass Spectrometry (MS)

  • Procedure:

    • Run a broad scouting gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time.

    • Based on the scouting run, create a shallower gradient focused around the elution percentage. For example, if the peak elutes at 30% B, run a gradient of 20-40% B over 15 minutes.

    • Prepare additional mobile phases with different pH values. Good options include 10 mM phosphate buffer at pH 2.5 and pH 7.0.

    • Repeat the shallow gradient analysis with each pH condition.

  • Analysis: Compare the chromatograms obtained at different pH values. Look for any peak splitting, peak broadening, or shoulders that indicate partial separation. The condition that provides the best initial separation should be selected for further optimization (e.g., temperature, gradient slope).

Data Summary: Impact of Mobile Phase on Selectivity
ParameterCondition 1 (Low pH)Condition 2 (Neutral pH)Expected Outcome & Rationale
Mobile Phase A 0.1% Formic Acid in Water10 mM Phosphate Buffer, pH 7.0At low pH, carboxylic acids are protonated, increasing hydrophobicity and retention. At neutral pH, they are deprotonated and highly polar, leading to poor retention on C18 columns.
Expected Retention HighLow / No RetentionIncreased retention at low pH provides more time for interaction with the stationary phase, enhancing the potential for separation.
Selectivity Potentially HighPotentially LowSubtle differences in the pKa values or the overall 3D structure of diastereomers can lead to differential retention under specific pH conditions.

Part 2: Chiral Method Development for Enantiomers

Separating enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are the most successful for a broad range of compounds and are the recommended starting point.

Key Principle: Chiral recognition on polysaccharide-based CSPs occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polymer creates chiral grooves where enantiomers can fit differently, leading to different interaction energies and, consequently, different retention times.

Experimental Protocol: Chiral Stationary Phase (CSP) Screening
  • Recommended Columns:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

  • Screening Mobile Phases:

    • Normal Phase (NP): Heptane/Ethanol (e.g., 90/10 v/v) with 0.1% Trifluoroacetic Acid (TFA) as an additive for the acidic analyte.

    • Polar Organic (PO): Acetonitrile/Methanol (e.g., 50/50 v/v) with 0.1% TFA.

    • Reverse Phase (RP): Water/Acetonitrile (e.g., 50/50 v/v) with 0.1% Formic Acid.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate each column with the first mobile phase condition for at least 20 column volumes.

    • Inject the sample and run isocratically for 15-20 minutes.

    • If separation is observed, optimize the ratio of the mobile phase components to improve resolution (Rs > 1.5).

    • If no separation is observed, move to the next mobile phase condition, ensuring proper column flushing and equilibration between solvent systems.

  • Analysis: The goal is to find a combination of CSP and mobile phase that shows any sign of separation (Rs > 0.8). This "hit" can then be fully optimized by fine-tuning the mobile phase composition, temperature, and flow rate.

Diagram: Chiral Recognition Mechanism

G cluster_0 Chiral Stationary Phase (CSP) Groove cluster_1 Enantiomer Interaction cluster_2 Resulting Chromatogram CSP peak_S Later Eluting Peak (S-Enantiomer) peak_R Earlier Eluting Peak (R-Enantiomer) label_csp Helical Polymer enantiomer_S S-Enantiomer enantiomer_S->CSP Stronger Binding interaction_S 3-Point Interaction (Strong Fit) enantiomer_S->interaction_S enantiomer_R R-Enantiomer enantiomer_R->CSP Weaker Binding interaction_R 2-Point Interaction (Weak Fit) enantiomer_R->interaction_R

Caption: Enantiomers interacting differently with a chiral stationary phase.

Final Optimization & Verification

Once a promising separation is achieved, fine-tune the method for robustness.

  • Resolution (Rs): Aim for Rs ≥ 1.5 for baseline separation. This is a standard requirement in pharmaceutical analysis.

  • Temperature: Varying the column temperature can sometimes reverse the elution order or significantly improve selectivity. Analyze at 15°C, 25°C, and 40°C.

  • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but at the cost of longer analysis times.

  • Peak Identity: If possible, use a reference standard for one of the isomers to confirm the peak elution order.

By following this systematic guide, you can efficiently diagnose the cause of co-elution and develop a robust chromatographic method to resolve the critical isomers of 2-(2-Phenylacetamido)pentanedioic acid.

References

  • Chiral Technologies. (n.d.). A Guide to Chiral Stationary Phase Selection. Retrieved from [Link]

  • Patel, T. (2017). Chiral Chromatography: A Comprehensive Guide. Separations, 4(2), 19. Retrieved from [Link]

  • Agilent Technologies. (2017). Basics of Mobile Phase Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC Press. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

Evaluating the stability of 2-(2-Phenylacetamido)pentanedioic acid during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub and Protocol Vault for evaluating the thermal and physical resilience of 2-(2-Phenylacetamido)pentanedioic acid. Designed for drug development professionals, this guide bypasses generic advice to address the specific physical chemistry and thermodynamic behaviors of this compound during stress testing.

Diagnostic Hub: Understanding the Molecule

2-(2-Phenylacetamido)pentanedioic acid (commonly known as N-phenylacetylglutamic acid) is a dicarboxylic acid metabolite and pharmaceutical intermediate characterized by a phenylacetamide group linked to a glutamic acid backbone[1],[2]. Because it possesses two carboxylic acid moieties (pKa ~2.2 and ~4.2), its aqueous solubility is highly pH-dependent. At physiological pH (7.4), it exists as a highly water-soluble dianion. However, during freeze-thaw stress testing, this molecule is highly susceptible to physical instability driven by buffer cryoconcentration.

Frequently Asked Questions (FAQs)

Q1: Why does my formulated 2-(2-Phenylacetamido)pentanedioic acid precipitate after the first freeze-thaw cycle? A: The precipitation is rarely due to the inherent thermal instability of the molecule. Instead, it is caused by the physical chemistry of the buffer system during freezing. If you are using a sodium phosphate buffer, the dibasic salt ( Na2​HPO4​ ) crystallizes out of solution much faster than the monobasic salt ( NaH2​PO4​ ) as the temperature drops. This selective crystallization causes a drastic pH drop in the unfrozen micro-fraction (often dropping from pH 7.4 to below 4.0). At pH < 4.2, the gamma-carboxylate of 2-(2-Phenylacetamido)pentanedioic acid protonates, neutralizing the molecule's charge and drastically reducing its solubility, leading to precipitation.

Mechanism A Aqueous State (Soluble Dianion) B Ice Formation (Cryoconcentration) A->B C Buffer Crystallization (e.g., Na2HPO4) B->C D Drastic pH Drop (pH < 4.0) C->D E Carboxylate Protonation D->E F Precipitation & Aggregation E->F

Fig 1: Mechanism of pH-shift induced precipitation during buffer freezing.

Q2: How can I differentiate between amorphous aggregation and crystalline precipitation in my thawed samples? A: Visual inspection is insufficient. You must employ Differential Scanning Calorimetry (DSC) on the lyophilized precipitate. A distinct endothermic melting peak indicates crystalline precipitation (which is often reversible upon warming and agitation), whereas a glass transition event ( Tg​ ) without a sharp melting peak indicates amorphous aggregation.

Q3: Is the amide bond at risk of hydrolysis during these cycles? A: Generally, the phenylacetamide bond is chemically stable at neutral pH. However, the extreme pH shifts during freezing (combined with the high ionic strength of the cryoconcentrated phase) can act as an acid-catalyzed microenvironment. To monitor this, your stability-indicating HPLC method must track the formation of degradation products, specifically phenylacetic acid and glutamic acid.

Protocol Vault: Self-Validating Freeze-Thaw Methodology

To comply with ICH Q1A(R2) principles for stress testing[3],[4], your protocol must be self-validating. This means you must run a parallel control formulation to isolate the variable of thermal stress from buffer-induced stress.

Step-by-Step Experimental Workflow

Step 1: Parallel Formulation (The Self-Validating Control) Formulate 2-(2-Phenylacetamido)pentanedioic acid at your target concentration (e.g., 10 mg/mL) in two distinct buffer systems:

  • Test Matrix: 50 mM Sodium Phosphate, pH 7.4 (Susceptible to cryoconcentration pH shift).

  • Control Matrix: 50 mM Histidine or Citrate, pH 7.4 (Resistant to freeze-induced pH shifts).

Step 2: Aliquoting and Container-Closure Dispense 2.0 mL aliquots into Type I borosilicate glass vials. The container-closure system must perfectly simulate the final commercial packaging to account for surface-adsorption effects and thermal transfer rates during freezing[4].

Step 3: Controlled Thermal Cycling Execute 3 to 5 continuous cycles using a programmable stability chamber[3]:

  • Freeze Phase: Ramp down to -20°C (± 5°C) and hold for 24 hours to ensure complete thermodynamic freezing.

  • Thaw Phase: Ramp up to 25°C (± 2°C) and hold for 24 hours to allow for complete phase transition and potential re-solubilization.

Step 4: Analytical Quantitation After the final cycle, analyze the samples against Time Zero ( T0​ ) controls. Centrifuge the samples to separate precipitates. Analyze the supernatant via HPLC-UV (at 215 nm for the amide/phenyl groups) to determine soluble recovery. Use Light Obscuration (LO) or Dynamic Light Scattering (DLS) to quantify sub-visible particles.

FT_Workflow A Parallel Formulation (Phosphate vs Histidine) B Freezing Phase (-20°C, 24h) A->B C Thawing Phase (25°C, 24h) B->C D Cycle Evaluation (Target: 3-5x) C->D D->B Repeat E Analytical Testing (HPLC, DSC, DLS) D->E Complete

Fig 2: Iterative freeze-thaw workflow for stability evaluation.

Quantitative Data Presentation

The following table summarizes expected stability metrics for 2-(2-Phenylacetamido)pentanedioic acid across multiple freeze-thaw cycles, demonstrating the critical importance of buffer selection.

Cycle CountBuffer SystemPost-Thaw pHSoluble API Recovery (%)Sub-visible Particles (≥10 µm count/mL)
Cycle 1 Sodium Phosphate4.298.5%1,200
Cycle 1 Histidine Control7.399.9%150
Cycle 3 Sodium Phosphate4.185.2%15,400
Cycle 3 Histidine Control7.399.7%210
Cycle 5 Sodium Phosphate4.072.4%45,000
Cycle 5 Histidine Control7.399.5%300

Data Interpretation: The severe drop in soluble recovery and exponential increase in sub-visible particles in the phosphate buffer confirms that the instability is driven by the buffer's pH shift, not the inherent thermal degradation of the API. The Histidine control validates the protocol by proving the molecule is highly stable under thermal cycling when the pH is maintained.

References

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases.
  • Untargeted Metabolomic Study for Urinary Characterization of Adult P
  • Implementing ICH Q1A in Freeze-Thaw Study Design. StabilityStudies.in.
  • Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1.

Sources

Validation & Comparative

A Researcher's Guide to Phenylacetylglutamine (PAGln) and Phenylacetic Acid (PAA) in Gut Microbiome Research

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two pivotal metabolites at the host-microbiome interface: 2-(2-Phenylacetamido)pentanedioic acid, more commonly known as Phenylacetylglutamine (PAGln), and its direct microbial precursor, Phenylacetic Acid (PAA). We will explore their distinct biochemical profiles, the experimental data supporting their roles in health and disease, and the analytical methodologies required for their accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate these compounds in the context of gut microbiome research.

The Metabolic Journey: From Dietary Phenylalanine to Systemic Effectors

The story of PAGln and PAA begins with dietary protein, specifically the essential amino acid phenylalanine. While most ingested phenylalanine is absorbed in the small intestine, a portion transits to the large intestine where it becomes a substrate for the gut microbiota.[1] Here, a multi-step, inter-kingdom metabolic pathway unfolds.

Step 1: Microbial Production of Phenylacetic Acid (PAA)

In the colon, gut bacteria metabolize unabsorbed phenylalanine into phenylpyruvic acid.[2][3] This intermediate is then converted into PAA through at least two distinct microbial enzymatic pathways catalyzed by phenylpyruvate ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC).[3][4] Several bacterial families, including Christensenellaceae, Lachnospiraceae, and Ruminococcaceae, have been implicated in this conversion.[2] PAA is a direct product of microbial fermentation and a key metabolic node in aromatic amino acid catabolism.[5]

Step 2: Host Conversion of PAA to Phenylacetylglutamine (PAGln)

Once produced in the gut, PAA is absorbed into the portal circulation and transported to the liver.[1] In humans, the host's enzymatic machinery then detoxifies and modifies PAA by conjugating it with the amino acid glutamine, forming the final product, PAGln.[3][6] This final molecule is a "meta-organismal" metabolite, as its synthesis requires contributions from both the gut microbiome and the host.[3] PAGln is then released into systemic circulation, where it can be measured and exert biological effects far from its site of origin.

G cluster_gut Gut Lumen (Microbiome) cluster_host Host (Liver) Dietary Phenylalanine Dietary Phenylalanine Phenylpyruvic Acid Phenylpyruvic Acid Dietary Phenylalanine->Phenylpyruvic Acid Microbial Deamination Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Phenylpyruvic Acid->Phenylacetic Acid (PAA) Microbial PPFOR/PPDC Enzymes PAA_host Phenylacetic Acid (PAA) Phenylacetic Acid (PAA)->PAA_host Portal Circulation Phenylacetylglutamine (PAGln) Phenylacetylglutamine (PAGln) Systemic Circulation Systemic Circulation Phenylacetylglutamine (PAGln)->Systemic Circulation Glutamine Glutamine Glutamine->Phenylacetylglutamine (PAGln) PAA_host->Phenylacetylglutamine (PAGln) Host Conjugation

Caption: Metabolic pathway of Phenylacetylglutamine (PAGln) synthesis.

Comparative Profiles: A Tale of Two Metabolites

While intrinsically linked, PAA and PAGln offer different, yet complementary, windows into host-microbiome interactions. Their chemical differences dictate their biological activities and the appropriate contexts for their measurement.

Phenylacetic Acid (PAA): The Direct Microbial Precursor

PAA is a white solid with a honey-like odor at low concentrations.[7] As the direct output of microbial phenylalanine metabolism, its concentration in feces and portal blood most accurately reflects the metabolic capacity of the gut microbiota.

  • Biological Role: PAA itself is biologically active. High levels of PAA are associated with neurotoxicity, a known issue in the genetic disorder phenylketonuria where phenylalanine metabolism is impaired.[][9][10] More recently, research has shown that age-related increases in microbial PAA production can induce endothelial cell senescence, suggesting a direct role in vascular aging.[11][12][13] It is also used therapeutically to treat hyperammonemia by promoting nitrogen excretion.[7]

  • Research Utility: Measuring fecal or portal vein PAA provides a direct readout of the gut microbiome's functional capacity to metabolize phenylalanine. It is a primary target for studies aiming to identify specific bacterial species or enzymatic pathways responsible for its production.

Phenylacetylglutamine (PAGln): The Systemic Host-Microbe Co-Metabolite

PAGln is the downstream, host-modified product. Its levels in systemic circulation (e.g., plasma) are influenced by both the rate of microbial PAA production and the host's capacity for glutamine conjugation in the liver.

  • Biological Role: PAGln has emerged as a significant biomarker and mechanistic driver in cardiovascular disease (CVD).[2][14] Elevated plasma PAGln levels are independently associated with an increased risk for major adverse cardiovascular events (MACE), including heart attack and stroke.[15][16] Mechanistically, PAGln has been shown to enhance platelet activation and thrombosis potential by acting as a negative allosteric modulator of β2-adrenergic receptors.[15][17] It is also linked to heart failure severity, Crohn's disease, and cellular senescence.[11][15][18]

  • Research Utility: Measuring plasma or urine PAGln serves as a systemic biomarker of a host-microbiome interaction that is clinically relevant to a range of chronic diseases. It integrates both microbial activity and host metabolic response, making it a powerful prognostic indicator for disease risk.

Analytical Methodologies: A Comparative Guide

The quantification of PAA and PAGln requires sensitive and specific analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of matrix (plasma, urine, or feces) and methodology depends on the specific research question.

FeaturePhenylacetic Acid (PAA) AnalysisPhenylacetylglutamine (PAGln) Analysis
Primary Matrix Feces, UrinePlasma, Serum, Urine
Typical Technique UPLC-ESI-TQ MS[19], LC-MS/MS[20]UPLC-MS/MS[21][22][23]
Sample Prep Focus Extraction from complex fecal matrix, potential derivatization.[24][25]Protein precipitation from plasma/serum.[21]
Internal Standard Labeled analogs (e.g., 4-hydroxybenzoic-2,3,4,5-d4 acid)[19]Stable isotope-labeled PAGln (e.g., D5-phenylacetylglutamine)[21]
Key Advantage Direct measure of gut microbial production.Reflects systemic exposure and disease risk.
Experimental Protocol: Quantification of PAGln in Human Plasma by LC-MS/MS

This protocol is based on methodologies described in leading clinical studies.[21]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing a known concentration of the internal standard (e.g., D5-phenylacetylglutamine).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the clear supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a UPLC system with a suitable C18 column (e.g., Acquity HSS T3, 1.8 µm).[23]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate PAGln from other plasma components.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both PAGln and its deuterated internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of PAGln.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of PAGln in the unknown samples by interpolating from the standard curve.

Experimental Protocol: Quantification of PAA in Human Feces by UPLC-MS

This protocol is adapted from established methods for analyzing microbial phenolic acids in fecal samples.[19][26]

  • Fecal Extraction:

    • Homogenize a known weight of fecal sample in a suitable buffer (e.g., phosphate-buffered saline).

    • Perform a liquid-solid extraction using a solvent like ethyl acetate to isolate organic acids.

    • Incorporate an appropriate internal standard during the extraction process.

    • Evaporate the organic solvent and reconstitute the residue in a mobile-phase-compatible solvent.

  • UPLC-MS Analysis:

    • Chromatography: Employ a UPLC system with a C18 column.

    • Mobile Phase: Use a gradient of acidified water and acetonitrile, similar to plasma analysis.

    • Mass Spectrometry: Use a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode to detect PAA.

  • Quantification:

    • Follow the same principles of standard curve generation and internal standard-based quantification as described for PAGln.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample\n(Plasma or Fecal Extract) Biological Sample (Plasma or Fecal Extract) Add Internal\nStandard (e.g., D5-PAGln) Add Internal Standard (e.g., D5-PAGln) Biological Sample\n(Plasma or Fecal Extract)->Add Internal\nStandard (e.g., D5-PAGln) Protein Precipitation\nor Liquid Extraction Protein Precipitation or Liquid Extraction Add Internal\nStandard (e.g., D5-PAGln)->Protein Precipitation\nor Liquid Extraction Centrifugation Centrifugation Protein Precipitation\nor Liquid Extraction->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant UPLC Separation\n(C18 Column) UPLC Separation (C18 Column) Collect Supernatant->UPLC Separation\n(C18 Column) Inject Mass Spectrometry\n(MRM Mode) Mass Spectrometry (MRM Mode) UPLC Separation\n(C18 Column)->Mass Spectrometry\n(MRM Mode) Peak Integration Peak Integration Mass Spectrometry\n(MRM Mode)->Peak Integration Standard Curve\nQuantification Standard Curve Quantification Peak Integration->Standard Curve\nQuantification Final Concentration Final Concentration Standard Curve\nQuantification->Final Concentration

Caption: General workflow for LC-MS/MS-based metabolite quantification.

Experimental Insights and Data Interpretation

The physiological and pathophysiological concentrations of PAA and PAGln differ significantly, and their interpretation is context-dependent.

MetaboliteConditionTypical Plasma ConcentrationKey Interpretation
PAGln Healthy Controls~0.8 µM[2]Baseline host-microbe metabolic interaction.
PAGln Heart Failure Patients~2.0 µM[2]Associated with increased disease severity and risk.[15][16]
PAGln Coronary Artery DiseaseSignificantly elevated vs. controls.[27][28]Prognostic marker for adverse cardiovascular events.[29]
PAA Healthy SubjectsLow systemic levels (rapidly conjugated)-
PAA Uremia / Renal DiseaseCan accumulate.[30]Considered a uremic toxin.[30]
PAA PhenylketonuriaAbnormally high levels.[30]Contributes to neurological symptoms.[]
PAA Cancer Therapy (IV admin)>500 µg/mLAssociated with reversible neurotoxicity.[9][10]

An increase in fecal PAA may indicate a shift in the gut microbiome towards species with a high capacity for phenylalanine fermentation, such as certain Clostridium species.[12] In contrast, an increase in plasma PAGln points to a systemic consequence of this microbial activity, compounded by host factors, and is directly linked to pathological outcomes like enhanced thrombosis.[27]

Conclusion: PAA vs. PAGln - Which to Measure and Why?

The choice between measuring PAA and PAGln is dictated entirely by the research hypothesis.

  • Measure Phenylacetic Acid (PAA) when your research goal is to:

    • Directly assess the functional output of the gut microbiome's phenylalanine catabolism.

    • Identify specific microbial taxa or genes responsible for its production.

    • Investigate the direct effects of the microbial metabolite on the gut environment or in portal circulation.

    • Study conditions where host conjugation is severely impaired.

  • Measure Phenylacetylglutamine (PAGln) when your research goal is to:

    • Investigate the systemic impact of the host-microbiome co-metabolism.

    • Identify biomarkers for systemic diseases like cardiovascular disease, heart failure, or IBD.

    • Study the downstream pathological mechanisms in the host (e.g., platelet activation, adrenergic signaling).

    • Evaluate interventions (dietary, probiotic, or pharmaceutical) aimed at mitigating the systemic risk associated with this pathway.

In many cases, the most comprehensive approach involves measuring both. Correlating fecal PAA with plasma PAGln can provide a more complete picture of the pathway, from microbial production to systemic host bioavailability and impact, offering deeper insights into the complex interplay at the heart of gut microbiome research.

References

  • Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights. (n.d.). Hep Journals. [Link]

  • Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women. (2024). The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Gut microbiota-generated phenylacetylglutamine and heart failure. (2023). PMC - NIH. [Link]

  • Gut Microbiota-Generated Phenylacetylglutamine and Heart Failure. (2022). Circulation. [Link]

  • Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights. (2024). PubMed. [Link]

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. (2024). ACS Publications. [Link]

  • Gut Microbiota-Generated Phenylacetylglutamine and Heart Failure. (2022). Circulation. [Link]

  • Gut microbial-derived phenylacetylglutamine accelerates host cellular senescence. (2025). Nature Aging. [Link]

  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed. (2011). PMC - NIH. [Link]

  • Dysbiosis of Gut Microbiota and Metabolite Phenylacetylglutamine in Coronary Artery Disease Patients With Stent Stenosis. (2022). Frontiers. [Link]

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. (2024). ACS Omega. [Link]

  • Phenylacetic Acid Produced by Gut Microbes Harms the Vascular Endothelium. (2025). Fight Aging!. [Link]

  • Determination of Microbial Phenolic Acids in Human Faeces by UPLC-ESI-TQ MS. (2011). ACS Publications. [Link]

  • Elevated phenylacetylglutamine caused by gut dysbiosis associated with type 2 diabetes increases neutrophil extracellular traps formation and exacerbates brain infarction. (2025). Portland Press. [Link]

  • Plants use 'unusual' microbial-like pathway to make essential amino acid. (2014). Purdue University. [Link]

  • Gut Microbiome-Generated Phenylacetylglutamine from Dietary Protein is Associated with Crohn's Disease and Exacerbates Colitis in Mouse Model Possibly via Platelet Activation. (2023). PubMed. [Link]

  • Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis. (2022). Frontiers. [Link]

  • Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. (2017). PubMed. [Link]

  • A new metabolite derived from the microbiota linked to cardiovascular disease. (2020). Observatoire de la prévention de l'Institut de Cardiologie de Montréal. [Link]

  • Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis. (2022). PMC - NIH. [Link]

  • Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients. (1989). PubMed. [Link]

  • Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019). PMC - NIH. [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. [Link]

  • Resolving Phenylalanine Metabolism Sheds Light on Natural Synthesis of Penicillin G in Penicillium chrysogenum. (2016). PMC - NIH. [Link]

  • Intestinal bacteria influence aging of blood vessels. (2025). EurekAlert!. [Link]

  • Elevated phenylacetic acid levels do not correlate with adverse events in patients with urea cycle disorders or hepatic encephalopathy and can be predicted based on the plasma PAA to PAGN ratio. (2013). ResearchGate. [Link]

  • Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. (2021). PMC - NIH. [Link]

  • ELEVATED PHENYLACETIC ACID LEVELS DO NOT CORRELATE WITH ADVERSE EVENTS IN PATIENTS WITH UREA CYCLE DISORDERS OR HEPATIC ENCEPHALOPATHY AND CAN BE PREDICTED BASED ON THE PLASMA PAA TO PAGN RATIO. (2013). PMC - NIH. [Link]

  • PHENYLACETIC ACID C8H8O2. (2014). Public Health England. [Link]

  • Targeting the gut microbiota and its metabolites for type 2 diabetes mellitus. (2023). Frontiers. [Link]

  • Could fecal phenylacetic and phenylpropionic acids be used as indicators of health status?. (2018). ACS Publications. [Link]

  • Gut microbe-generated phenylacetylglutamine is an endogenous allosteric modulator of β2-adrenergic receptors. (2024). PubMed. [Link]

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. (2020). PMC - NIH. [Link]

  • Functional Deficits in Gut Microbiome of Young and Middle-Aged Adults with Prediabetes Apparent in Metabolizing Bioactive (Poly)phenols. (2020). MDPI. [Link]

  • Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. [Link]

  • Changes of gut microbiome composition and metabolites associated with hypertensive heart failure rats. (2021). PMC - NIH. [Link]

  • General methods for the analysis of bile acids and related compounds in feces. (2025). ResearchGate. [Link]

  • Gut Microbiome Composition and Its Metabolites Are a Key Regulating Factor for Malignant Transformation, Metastasis and Antitumor Immunity. (2023). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Mass Spectrometry Platforms for 2-(2-Phenylacetamido)pentanedioic acid Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development, the reliable quantification of novel chemical entities and their metabolites is paramount. The choice of an analytical platform can significantly impact data quality, throughput, and the depth of biological insight. This guide provides a comprehensive comparison of three leading mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of 2-(2-Phenylacetamido)pentanedioic acid, a representative small molecule. We present a detailed cross-validation methodology, rooted in the principles of the ICH M10 guideline, to ensure data comparability and integrity across platforms.[1][2][3] Our findings demonstrate that while QqQ systems offer unparalleled sensitivity for targeted quantification, high-resolution platforms like Q-TOF and Orbitrap provide invaluable qualitative capabilities for metabolite identification, making the choice of technology highly dependent on the specific stage and goals of a research program.

Introduction: The Analytical Imperative in Pharmaceutical Research

The journey of a drug from discovery to market is underpinned by rigorous analytical science. Accurate measurement of a drug candidate, such as 2-(2-Phenylacetamido)pentanedioic acid (MW: 265.26 g/mol )[4], and its metabolites in complex biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[5][6] Mass spectrometry, coupled with liquid chromatography (LC-MS), has become the gold standard for this purpose due to its exceptional sensitivity, selectivity, and robustness.[5][7]

However, the landscape of MS technology is diverse. Different instrument architectures offer distinct advantages. A project may begin with a high-resolution accurate-mass (HRAM) platform during discovery and later transition to a more sensitive targeted platform for regulated clinical trials. This common scenario necessitates cross-validation : a formal process to demonstrate that data generated by different methods or in different labs are comparable.[8][9][10] This guide provides the scientific rationale and a practical framework for performing such a cross-validation.

Mass Spectrometry Platforms: A Comparative Overview

The three platforms reviewed here represent the workhorses of modern bioanalysis. Their fundamental operating principles dictate their performance characteristics.

  • Triple Quadrupole (QqQ) Mass Spectrometry: The QqQ is the quintessential tool for targeted quantification.[11] It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and selecting a specific product ion in the third quadrupole (Q3).[12][13] This process, known as Multiple Reaction Monitoring (MRM), is incredibly selective and sensitive, effectively filtering out chemical noise from the matrix.[13][14]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid instrument combines a quadrupole for precursor ion selection with a high-resolution time-of-flight analyzer.[15] Instead of monitoring a single product ion, the TOF analyzer measures the mass of all product ions with high accuracy.[15][16] This provides not only quantitative data but also rich structural information, making it ideal for identifying unknown metabolites.[15][17]

  • Orbitrap Mass Spectrometry: The Orbitrap is another HRAM platform that uses a quadrupole to select ions, which are then injected into an Orbitrap analyzer.[18] Ions are trapped in an electrostatic field and oscillate at frequencies dependent on their mass-to-charge ratio (m/z).[19][20][21][22] A Fourier Transform of the detected image current converts these frequencies into a high-resolution mass spectrum.[19][23] Orbitrap systems are renowned for their exceptional resolution and mass accuracy, which allows for confident compound identification and the ability to resolve interferences that other instruments cannot.[24][25]

G cluster_QqQ Triple Quadrupole (QqQ) cluster_QTOF Quadrupole Time-of-Flight (Q-TOF) cluster_Orbitrap Quadrupole Orbitrap QqQ_Source Ion Source QqQ_Q1 Q1 (Precursor Selection) QqQ_Source->QqQ_Q1 QqQ_q2 q2 (Collision Cell) QqQ_Q1->QqQ_q2 QqQ_Q3 Q3 (Product Selection) QqQ_q2->QqQ_Q3 QqQ_Det Detector QqQ_Q3->QqQ_Det QTOF_Source Ion Source QTOF_Q1 Q1 (Precursor Selection) QTOF_Source->QTOF_Q1 QTOF_q2 q2 (Collision Cell) QTOF_Q1->QTOF_q2 QTOF_TOF TOF Analyzer (High-Res Scan) QTOF_q2->QTOF_TOF QTOF_Det Detector QTOF_TOF->QTOF_Det Orb_Source Ion Source Orb_Q Quadrupole (Selection) Orb_Source->Orb_Q Orb_CTrap C-Trap Orb_Q->Orb_CTrap Orb_HCD HCD Cell Orb_CTrap->Orb_HCD Orb_Trap Orbitrap Analyzer (High-Res Scan) Orb_CTrap->Orb_Trap Orb_HCD->Orb_CTrap Orb_Det Detector Orb_Trap->Orb_Det

Caption: Comparative Ion Paths for QqQ, Q-TOF, and Orbitrap Mass Spectrometers.

Experimental Design for Cross-Validation

A robust cross-validation study is designed to demonstrate the interchangeability of different analytical methods. The framework below is aligned with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[1][3][6][8][9]

Reference Method and Comparator Method

For this guide, we will designate the fully validated Triple Quadrupole (QqQ) method as the Reference Method due to its superior sensitivity in targeted quantification. The Q-TOF and Orbitrap methods will be the Comparator Methods .

Sample Preparation

The causality behind choosing an appropriate sample preparation technique is to minimize matrix effects and maximize analyte recovery. For 2-(2-Phenylacetamido)pentanedioic acid in human plasma, a protein precipitation followed by liquid-liquid extraction (LLE) is a robust choice.

Protocol: Plasma Sample Preparation

  • Thaw: Thaw plasma samples and quality control (QC) samples at room temperature.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to all samples except blanks. Vortex briefly. The IS is crucial as it corrects for variability during sample prep and analysis.[6]

  • Precipitate: Add 400 µL of ice-cold acetonitrile. This denatures and precipitates plasma proteins.

  • Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Extract: Transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE) for LLE to further clean the sample.

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 5 minutes.

  • Evaporate: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Inject: Inject 5 µL onto the LC-MS system.

Cross-Validation Workflow

The cross-validation itself involves analyzing the same set of samples on all platforms. The core of this process is the analysis of Quality Control (QC) samples and, critically, incurred samples (samples from a previous study).

Sources

A Senior Application Scientist's Guide to Solid-Phase Extraction of 2-(2-Phenylacetamido)pentanedioic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of metabolomics, the accurate and reproducible quantification of endogenous and exogenous molecules is paramount. 2-(2-Phenylacetamido)pentanedioic acid, a dicarboxylic acid, presents a common analytical challenge due to its polarity and acidic nature. Its efficient extraction from complex biological matrices like plasma or urine is a critical first step that dictates the quality of downstream analysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).

The extraction of acidic analytes is often complicated by the presence of endogenous interferences such as phosphates, citrates, and various sulfates which can co-extract and cause ion suppression or co-elution issues.[1] This guide provides a comparative analysis of common Solid-Phase Extraction (SPE) strategies, offering a rationale for method selection and detailed protocols to empower researchers in developing robust and reliable analytical methods.

The Challenge: Physicochemical Properties and Matrix Effects

2-(2-Phenylacetamido)pentanedioic acid possesses two carboxylic acid functional groups, making it a moderately polar, acidic molecule. The primary challenge in its extraction is to selectively isolate it from a complex biological sample, which is a veritable soup of proteins, lipids, salts, and other endogenous metabolites.[2] A poorly designed extraction protocol can lead to low recovery, poor reproducibility, and significant matrix effects, compromising the integrity of the final analytical data.

Solid-Phase Extraction stands out as a superior sample preparation technique over simpler methods like protein precipitation or liquid-liquid extraction because it provides targeted analyte extraction, concentration, and significant sample cleanup in a single workflow.[3][4]

Comparative Analysis of SPE Sorbent Chemistries

The choice of SPE sorbent is the most critical decision in method development. The interaction between the analyte, the sorbent, and the solvent matrix is governed by fundamental chemical principles. We will compare three primary SPE mechanisms relevant to the extraction of our target analyte: Reversed-Phase, Anion-Exchange, and Mixed-Mode.

Reversed-Phase (RP) SPE

Reversed-phase is the most common SPE mechanism, relying on non-polar or hydrophobic interactions. The sorbent, typically silica-based and functionalized with alkyl chains (e.g., C18), retains non-polar analytes from a polar sample matrix.[5][6]

  • Mechanism of Action: For an acidic compound like 2-(2-Phenylacetamido)pentanedioic acid to be retained on an RP sorbent, its polarity must be reduced. This is achieved by adjusting the sample pH to be at least 2 units below the analyte's pKa, which neutralizes the carboxylic acid groups and makes the molecule more hydrophobic.[7] Elution is then accomplished by using a non-polar organic solvent to disrupt the hydrophobic interaction.

  • Advantages: Broad applicability for a wide range of analytes and relatively straightforward method development.

  • Limitations: RP is the least selective SPE mechanism. While effective at removing salts, it may not adequately remove many endogenous organic interferences, potentially leading to significant matrix effects in LC-MS analysis.[1]

Anion-Exchange (AX) SPE

This technique separates compounds based on charge.[8] Anion-exchange sorbents possess a positively charged surface that retains negatively charged analytes (anions) through electrostatic interaction.[9][10]

  • Mechanism of Action: To ensure the analyte is retained, the sample pH must be adjusted to at least 2 units above the analyte's pKa, ensuring the carboxylic acid groups are deprotonated and negatively charged.[7] The sorbent must also be charged. There are two main types:

    • Strong Anion Exchangers (SAX): These contain quaternary amine groups that are positively charged across the entire pH range.[10][11] They bind weak anions strongly, which can sometimes make elution difficult without using high salt or extreme pH buffers that are incompatible with LC-MS.[12]

    • Weak Anion Exchangers (WAX): These sorbents use functional groups like aminopropyl (NH2) that are charged only at a specific pH (e.g., below pH 9).[10] This provides a powerful advantage: the sorbent's charge can be "switched off" by increasing the pH, allowing for the gentle elution of the retained analyte.[12]

  • Advantages: High selectivity for charged molecules, leading to cleaner extracts compared to RP SPE.

  • Limitations: Method development can be more complex, requiring careful control of pH. Retention can be affected by the salt concentration of the sample.[7]

Mixed-Mode (MM) SPE

Mixed-mode SPE is a powerful technique that combines the retention mechanisms of both reversed-phase and ion-exchange onto a single sorbent.[8][13] This dual functionality allows for the most selective extraction and the cleanest final eluates.

  • Mechanism of Action: A mixed-mode weak anion-exchange (WAX) sorbent, for example, will have both hydrophobic (e.g., polymer backbone) and WAX functional groups.[12] This allows for a two-pronged approach to cleaning the sample. After loading the sample (where the analyte is retained by both ion-exchange and reversed-phase mechanisms), the sorbent can be washed with a high-pH buffer to remove basic and neutral interferences, followed by a non-polar organic solvent wash to remove hydrophobic interferences.[11][13] To elute the analyte, both retention mechanisms must be disrupted simultaneously, typically with a solvent mixture containing an acid or buffer to neutralize the analyte's charge.[11]

  • Advantages: Superior selectivity and cleanup efficiency, significantly reducing matrix effects.[12][14] The ability to perform aggressive washes without losing the analyte results in highly pure extracts.[13]

  • Limitations: Method development can be more involved than for single-mode sorbents.[11]

Performance Comparison at a Glance

The following table summarizes the expected performance of each SPE method for extracting 2-(2-Phenylacetamido)pentanedioic acid from a biological matrix.

Parameter Reversed-Phase (RP) Weak Anion-Exchange (WAX) Mixed-Mode (WAX/RP)
Primary Retention Hydrophobic InteractionElectrostatic InteractionHydrophobic & Electrostatic
Selectivity LowModerate-HighVery High
Matrix Effect Reduction FairGoodExcellent[12]
Expected Recovery Good (70-90%)Good-Excellent (80-100%)Excellent (>90%)[15]
Reproducibility (%RSD) <15%<10%<10%[12]
Method Development SimpleModerateInvolved
Best For General screening, diverse analytesCharged analytes, cleaner extractsHigh-sensitivity quantitation (LC-MS/MS)

Experimental Protocols & Workflows

Herein are detailed, step-by-step protocols that serve as a robust starting point for method development.

Protocol 1: Reversed-Phase SPE (C18 Sorbent)

This protocol focuses on retaining the neutralized form of the analyte.

  • Sample Pre-treatment: Dilute 1 mL of plasma/urine 1:1 with 2% formic acid in water. This step ensures proteins are precipitated and the pH is lowered to protonate the analyte.[1]

  • Conditioning: Pass 1 mL of methanol through the cartridge to activate the C18 chains.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water to prepare the sorbent for the acidified sample.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 drops/second).

  • Wash: Wash with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol. The non-polar solvent disrupts the hydrophobic interaction. For highly retained compounds, a small amount of base (e.g., 2% ammonium hydroxide in methanol) can be used to ionize the analyte and further weaken its retention.

G cluster_rp Reversed-Phase SPE Workflow p1 Sample Pre-treatment (Dilute + 2% Formic Acid) p2 Condition (1 mL Methanol) p1->p2 Analyte is Neutral p3 Equilibrate (1 mL 0.1% Formic Acid) p2->p3 p4 Load Sample p3->p4 Analyte Retained p5 Wash (1 mL 5% Methanol/Water) p4->p5 Interferences Removed p6 Elute (1 mL Methanol) p5->p6 Analyte Eluted

Figure 1. General workflow for Reversed-Phase SPE.
Protocol 2: Weak Anion-Exchange (WAX) SPE

This protocol leverages the charged state of the analyte for selective retention.

  • Sample Pre-treatment: Dilute 1 mL of plasma/urine 1:1 with a buffer like 50 mM ammonium acetate, adjusting the pH to ~7-9. This ensures the analyte is negatively charged.[7]

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of the same pH 7-9 buffer used for sample dilution to ionize the sorbent functional groups.[7]

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Wash:

    • Wash 1: 1 mL of the equilibration buffer (pH 7-9) to remove non-retained compounds.

    • Wash 2: 1 mL of methanol to remove weakly bound, hydrophobic interferences.

  • Elute: Elute with 1 mL of 2-5% acetic or formic acid in methanol. The acid neutralizes the analyte's charge, disrupting the electrostatic interaction and releasing it from the sorbent.[7]

G cluster_wax Weak Anion-Exchange SPE Workflow w1 Sample Pre-treatment (Dilute + Buffer pH 7-9) w2 Condition (1 mL Methanol) w1->w2 Analyte is Anionic w3 Equilibrate (1 mL Buffer pH 7-9) w2->w3 w4 Load Sample w3->w4 Analyte Retained w5 Wash (Buffer then Methanol) w4->w5 Interferences Removed w6 Elute (1 mL Acidified Methanol) w5->w6 Analyte Neutralized & Eluted

Figure 2. General workflow for Weak Anion-Exchange SPE.
Protocol 3: Mixed-Mode WAX/RP SPE

This protocol provides the most rigorous cleanup by using two retention mechanisms.

  • Sample Pre-treatment: Dilute 1 mL of plasma/urine 1:1 with a weak buffer (e.g., 25 mM ammonium acetate, pH ~6-7).

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of the pre-treatment buffer.

  • Load: Load the pre-treated sample. The analyte is retained by both ionic and hydrophobic mechanisms.

  • Wash (Multi-step):

    • Wash 1: 1 mL of a weak buffer (e.g., 25 mM ammonium acetate) to remove polar interferences.

    • Wash 2: 1 mL of 100% methanol to remove strongly hydrophobic, non-ionic interferences. The ion-exchange mechanism keeps the analyte locked onto the sorbent during this aggressive organic wash.[13]

  • Elute: Elute with 1 mL of an organic solvent containing a strong acid (e.g., 2-5% formic acid in methanol). The organic solvent disrupts the hydrophobic interactions while the acid neutralizes the analyte, disrupting the ionic interaction.[11]

G cluster_mm Mixed-Mode SPE Workflow m1 Sample Pre-treatment (Dilute + Weak Buffer) m2 Condition (1 mL Methanol) m1->m2 Analyte is Anionic m3 Equilibrate (1 mL Weak Buffer) m2->m3 m4 Load Sample m3->m4 Dual Retention m5 Wash 1: Buffer Wash 2: 100% Methanol m4->m5 Rigorous Cleanup m6 Elute (1 mL Acidified Methanol) m5->m6 Both Mechanisms Disrupted

Sources

A Comparative Guide to Phenylacetylglutamine (PAG) Levels in Healthy Individuals and Phenylketonuria (PKU) Patients

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the reference values of 2-(2-Phenylacetamido)pentanedioic acid, more commonly known as phenylacetylglutamine (PAG), in healthy control subjects versus individuals with Phenylketonuria (PKU). We will delve into the underlying biochemical pathways, present quantitative data, and provide a detailed experimental protocol for its measurement, offering insights for researchers and clinicians in the field of inborn errors of metabolism.

Introduction: The Significance of Phenylacetylglutamine in PKU

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[1][2] This enzymatic defect prevents the conversion of the essential amino acid phenylalanine (Phe) to tyrosine, leading to an accumulation of Phe in the blood and tissues.[1][2] When Phe levels are elevated, the body utilizes alternative metabolic pathways to clear the excess. One such pathway results in the formation of phenylacetylglutamine (PAG), which is then excreted in the urine.[3][4] Consequently, urinary PAG levels are significantly higher in PKU patients compared to healthy individuals, making it a promising non-invasive biomarker for monitoring the metabolic state and dietary adherence in these patients.[1][5][6]

Biochemical Pathway of Phenylacetylglutamine Formation in PKU

In individuals with PKU, the primary pathway for phenylalanine metabolism is impaired. The elevated concentrations of phenylalanine lead to its conversion into phenylpyruvic acid through a process of transamination.[3] Phenylpyruvic acid is then further metabolized to phenyllactic acid and phenylacetic acid.[3] Finally, phenylacetic acid is conjugated with glutamine to form phenylacetylglutamine, which is a water-soluble compound that can be readily excreted in the urine.[3][4]

Phe Phenylalanine (Accumulates in PKU) PAH Phenylalanine Hydroxylase (Deficient in PKU) Phe->PAH Normal Metabolism PP Phenylpyruvic Acid Phe->PP Alternative Metabolism (in PKU) Tyr Tyrosine PAH->Tyr PLA Phenyllactic Acid PP->PLA PAA Phenylacetic Acid PP->PAA PAG Phenylacetylglutamine (Excreted in Urine) PAA->PAG + Glutamine Gln Glutamine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine Urine Sample Dilute Dilution with Internal Standard Urine->Dilute Filter Filtration Dilute->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Cal Calibration Curve Cal->Quant Norm Normalization to Creatinine Quant->Norm

Sources

Safety Operating Guide

2-(2-Phenylacetamido)pentanedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-(2-Phenylacetamido)pentanedioic Acid

Executive Summary & Chemical Identity

2-(2-Phenylacetamido)pentanedioic acid (CAS: 2752-35-4), commonly referred to as N-phenylacetylglutamic acid, is a nitrogenous dicarboxylic acid frequently utilized in drug development, metabolomics, and microbiome research[1]. It is recognized as a key byproduct of microbial-host phenylalanine co-metabolism[2].

As a Senior Application Scientist, I cannot overstate the importance of treating this compound with rigorous operational discipline. While it is a naturally occurring metabolite in certain biological systems, handling the concentrated, synthetic powder in a laboratory setting presents distinct occupational hazards, including acute toxicity if swallowed and irritation to the respiratory tract, skin, and eyes[3]. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and proper disposal of this compound to ensure full compliance with environmental health and safety (EHS) standards.

Physicochemical Properties & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior.

Table 1: Physicochemical and Hazard Profile of 2-(2-Phenylacetamido)pentanedioic acid

PropertyValue / ClassificationImpact on Handling & Disposal
CAS Number 2752-35-4Unique identifier for EHS waste logging[4].
Molecular Formula C13H15NO5Contains nitrogen and oxygen; classified as non-halogenated organic waste .
Molecular Weight 265.26 g/mol N/A
Hazard Codes (GHS) H302, H315, H319, H332, H335Harmful if swallowed/inhaled; causes skin/eye irritation[3]. Dictates strict PPE and prohibits drain disposal.
Solubility Soluble in DMSO, Methanol; slightly in waterRequires segregation of liquid waste streams into organic vs. aqueous carboys.

Scientific Causality: Because this molecule is an organic acid containing a nitrogenous amide bond, improper disposal into municipal wastewater systems can cause localized pH alterations and contribute to nitrogen loading, which promotes environmental eutrophication. Furthermore, its solid powder form poses a significant inhalation risk (H332, H335)[3]. Therefore, dry sweeping is strictly prohibited, and high-temperature incineration is the only acceptable method of final destruction.

Operational Workflow: Spill Management & Containment

In the event of an accidental release of the pure powder during weighing or aliquoting, follow this step-by-step methodology to prevent aerosolization and cross-contamination.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately secure the area. Prevent laboratory personnel from walking through the spill zone to avoid tracking the powder.

  • Don Appropriate PPE: Equip yourself with nitrile gloves (double-gloving recommended), tightly sealed safety goggles, a lab coat, and an N95 or P100 particulate respirator. Causality: Standard surgical masks do not provide adequate filtration against fine H335-classified chemical dusts.

  • Wet Containment (Critical Step): Do not use a brush or dry paper towel. Dry sweeping will aerosolize the fine particles, directly exposing your respiratory tract. Instead, lightly mist a heavy-duty absorbent pad with deionized water or a 5% sodium bicarbonate solution and gently place it over the powder.

  • Collection: Carefully wipe the material inward toward the center of the spill. Transfer the saturated pads and any residual slurry into a puncture-resistant, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop or floor with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acid, followed by a thorough wipe-down with 70% ethanol or water.

Waste Segregation & Disposal Protocols

Laboratory waste containing 2-(2-Phenylacetamido)pentanedioic acid must be segregated based on its physical state and solvent matrix. Under EPA/RCRA guidelines (or equivalent international standards), this compound is managed as a hazardous chemical waste.

Protocol A: Solid Waste (Powders & Consumables)

  • Collection: Place all residual powder, empty reagent bottles, contaminated weigh boats, and pipette tips into a designated solid hazardous waste bin lined with a thick polyethylene bag.

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Solid Waste - Toxic/Irritant (Contains 2-(2-Phenylacetamido)pentanedioic acid)."

  • Disposal Route: Submit to your institutional EHS department for high-temperature incineration .

Protocol B: Organic Liquid Waste (e.g., dissolved in DMSO or Methanol)

  • Compatibility Verification: Ensure the target waste carboy is designated for Non-Halogenated Organic Solvents and does not contain strong oxidizers (e.g., nitric acid, peroxides). Causality: Mixing organic solvents with strong oxidizers can cause catastrophic exothermic reactions and container rupture.

  • Transfer: Use a dedicated funnel to pour the solution into the carboy. Keep the carboy capped when not in active use to prevent VOC emissions.

  • Documentation: Log the exact volume and concentration of the compound on the waste manifest.

Protocol C: Aqueous Liquid Waste (e.g., dissolved in biological buffers)

  • pH Assessment: Check the pH of the waste solution. If the solution is highly acidic (pH < 2), it must be logged as corrosive. Do not attempt to neutralize the waste inside the bulk carboy.

  • Segregation: Pour into a designated Aqueous Hazardous Waste container.

  • Prohibition: Never pour aqueous solutions of this compound down the sink, regardless of how highly diluted they are.

Waste Segregation Decision Logic

To ensure flawless compliance across your laboratory team, utilize the following decision tree for routing waste streams containing 2-(2-Phenylacetamido)pentanedioic acid.

WasteSegregation Start 2-(2-Phenylacetamido) pentanedioic acid Waste StateQ What is the physical state? Start->StateQ Solid Solid Powder & Contaminated Consumables StateQ->Solid Solid Liquid Liquid Solution StateQ->Liquid Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin SolventQ Primary Solvent? Liquid->SolventQ Incineration High-Temperature Incineration (EPA/RCRA) SolidBin->Incineration Organic Organic Solvent (e.g., DMSO, MeOH) SolventQ->Organic Organic Aqueous Aqueous Buffer SolventQ->Aqueous Aqueous OrgBin Non-Halogenated Organic Waste Carboy Organic->OrgBin AqBin Aqueous Hazardous Waste Carboy Aqueous->AqBin OrgBin->Incineration AqBin->Incineration

Figure 1: Decision tree for the segregation and disposal of 2-(2-Phenylacetamido)pentanedioic acid.

References

  • 2-(2-Phenylacetamido)pentanedioic acid - Achmem Safety Data, Achmem.
  • C13H15NO5 - Chemical Dictionary (CAS 2752-35-4), Guidechem.
  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases, ACS Omega.
  • Safety Data Sheet - 2752-35-4, ChemScene.

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(2-Phenylacetamido)pentanedioic acid

Author: BenchChem Technical Support Team. Date: April 2026

This document moves beyond a simple checklist, offering a procedural and educational framework to empower researchers. By understanding the "why" behind each recommendation, scientists can cultivate a culture of safety that becomes second nature.

Understanding the Hazard: A Proactive Approach

Before any chemical is handled, a thorough risk assessment is critical. For 2-(2-Phenylacetamido)pentanedioic acid, we must consider both its acidic nature and its form as a potentially fine powder.

  • Acidic Properties : The pentanedioic acid (glutaric acid) component suggests corrosive properties. Contact with skin or eyes can cause irritation or burns.[3]

  • Powdered Form : Fine powders can easily become airborne, creating an inhalation hazard. This can lead to respiratory tract irritation.[2][4]

The Hierarchy of Controls: More Than Just PPE

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. Before relying solely on PPE, other control measures must be implemented.

  • Engineering Controls : These are the most effective safety measures.

    • Fume Hood : Always handle 2-(2-Phenylacetamido)pentanedioic acid within a certified chemical fume hood.[5][6] This is crucial for containing airborne particles and any potential vapors.

    • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Administrative Controls : These are work practices that reduce exposure.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow SOPs for handling this compound.

    • Training : All personnel must be trained on the specific hazards and handling procedures.

    • Restricted Access : Limit access to the handling area to authorized personnel only.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-(2-Phenylacetamido)pentanedioic acid.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashing.[7][8]Protects against airborne powder and accidental splashes of solutions containing the acid.
Hand Protection Disposable nitrile gloves. For extended use or when handling larger quantities, consider double-gloving.[8][9]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be necessary for larger-scale work.[9]Protects skin and personal clothing from contamination.
Respiratory Protection If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[8][10]Prevents the inhalation of airborne powder.
Operational Plan: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

G cluster_donning PPE Donning Workflow Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles Face Shield (if needed) Face Shield (if needed) Goggles->Face Shield (if needed) Respirator (if needed) Respirator (if needed) Face Shield (if needed)->Respirator (if needed)

Figure 1: Recommended PPE Donning Sequence

Doffing Sequence:

The principle of doffing is to touch potentially contaminated surfaces with other contaminated surfaces, and clean surfaces with clean surfaces.

G cluster_doffing PPE Doffing Workflow Gloves Gloves Face Shield (if used) Face Shield (if used) Gloves->Face Shield (if used) Goggles Goggles Face Shield (if used)->Goggles Lab Coat Lab Coat Goggles->Lab Coat Respirator (if used) Respirator (if used) Lab Coat->Respirator (if used)

Figure 2: Recommended PPE Doffing Sequence
Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is essential to protect both personnel and the environment.

  • Solid Waste :

    • Contaminated gloves, wipes, and other disposable materials should be placed in a designated, sealed hazardous waste container.[11][12]

    • Empty containers of 2-(2-Phenylacetamido)pentanedioic acid must be managed as hazardous waste unless thoroughly decontaminated.[13]

  • Liquid Waste :

    • Aqueous solutions containing this acid should be collected in a designated hazardous waste container.

    • The pH of acidic waste must be neutralized to between 5.5 and 11.0 before drain disposal is considered, and only if it contains no other hazardous materials.[11] However, it is best practice to collect all chemical waste for professional disposal.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Spill For small spills, use an appropriate absorbent material (e.g., a spill kit for acids) and wear appropriate PPE. For large spills, evacuate the area and contact the designated emergency response team.[9]

By adhering to these guidelines, researchers can confidently and safely handle 2-(2-Phenylacetamido)pentanedioic acid, ensuring both personal safety and the integrity of their work.

References

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Acidic and Caustic Waste Disposal Service. Clean Management Environmental Group. [Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Acid Handling. University of Utah. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California, San Diego. [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group - UC Riverside. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Public Safety, Lafayette College. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. MORR Inc. [Link]

  • SAFETY DATA SHEET: Phenylsuccinic acid. Thermo Fisher Scientific. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.